molecular formula C11H10N2O2 B3255161 Ethyl 2,7-naphthyridine-3-carboxylate CAS No. 250674-55-6

Ethyl 2,7-naphthyridine-3-carboxylate

Numéro de catalogue: B3255161
Numéro CAS: 250674-55-6
Poids moléculaire: 202.21 g/mol
Clé InChI: MVKSZGJYPIHECU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2,7-naphthyridine-3-carboxylate (CAS# 250674-55-6) is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Derivatives of the 2,7-naphthyridine scaffold are of significant scientific interest due to their diverse biological activities . Research indicates that 2,7-naphthyridine derivatives can act as potent and selective enzyme inhibitors, targeting such as 3-phosphoinositide-dependent Kinase-1 (PDK-1) . This compound is a valuable building block for constructing more complex heterocyclic systems. For instance, it can be used in Smiles rearrangement reactions to synthesize 1-amino-3-oxo-2,7-naphthyridines, which are precursors to novel fused ring systems like furo[2,3-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines . These fused systems are explored for various applications, including the development of compounds with potential neurotropic activity . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Propriétés

IUPAC Name

ethyl 2,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-5-8-3-4-12-6-9(8)7-13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKSZGJYPIHECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286981
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250674-55-6
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250674-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Architecting the 2,7-Naphthyridine Core: Preliminary Synthesis Pathways for Ethyl 2,7-Naphthyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PH)[1][2]. Synthesizing the specific derivative ethyl 2,7-naphthyridine-3-carboxylate presents unique regiochemical challenges, as the direct formation of both pyrido rings in a single synthetic step from acyclic precursors is notoriously difficult[3].

As a Senior Application Scientist, I have structured this technical guide to evaluate two field-proven synthetic pathways: a top-down ring expansion via the Claisen-Dieckmann rearrangement, and a bottom-up de novo assembly utilizing the Schoellkopf synthesis. Both pathways are presented as self-validating systems, ensuring that researchers can track reaction causality and verify intermediate integrity at every step.

Mechanistic Rationale & Pathway Selection

The Claisen-Dieckmann Rearrangement (Pyrrolo-Pyridine Expansion)

The transformation of pyrrolo[3,4-c]pyridine-1,3-diones into the 2,7-naphthyridine ring system represents a highly regioselective ring expansion[2]. When ethyl (4-R'-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate is treated with sodium ethoxide, a Claisen-Dieckmann rearrangement is triggered[2].

Causality of Reagent Selection: Sodium ethoxide is specifically chosen because its pKa perfectly aligns with the acidity of the active methylene group on the acetate moiety. Deprotonation generates a nucleophilic carbanion that intramolecularly attacks the adjacent imide carbonyl. The thermodynamic stability of the resulting 6-membered ring drives the expansion. Crucially, steric directing groups ensure the reaction exclusively yields the 2,7-naphthyridine isomer rather than the sterically hindered 2,6-isomer[2].

G1 A Pyrrolo[3,4-c]pyridine Acetate (Precursor) B Deprotonation by NaOEt (Active Methylene Carbanion) A->B NaOEt, 0°C to Reflux C Intramolecular Attack (Imide Carbonyl) B->C Nucleophilic Addition D Claisen-Dieckmann Ring Expansion C->D 5 to 6-Membered Shift E Ethyl 2,7-naphthyridine-3-carboxylate Derivative D->E Thermodynamic Control

Figure 1: Claisen-Dieckmann rearrangement pathway for 2,7-naphthyridine synthesis.

De Novo Assembly via Schoellkopf Synthesis

For highly functionalized derivatives, such as those utilized in the discovery of HIF-PH inhibitors for hematopoietic stem cell mobilization, a de novo bottom-up synthesis is required[1].

Causality of Reagent Selection: The pathway initiates with a zinc chloride-catalyzed Knoevenagel condensation between dimethyl malonate and ethyl 2-oxopropanoate[1]. Zinc chloride acts as a mild Lewis acid, activating the carbonyl without causing unwanted polymerization. Subsequent cyclization with a primary amine constructs the foundational pyridone ring[1]. To build the second fused ring, the Schoellkopf synthesis is deployed to form an oxazole intermediate[1]. The oxazole acts as a masked diene; upon acidic treatment, the ring opens, allowing phosphorus oxychloride ( POCl3​ ) to drive aromatization and chlorination, establishing the fully aromatic ethyl 2,7-naphthyridine-3-carboxylate scaffold[1].

G2 A Dimethyl malonate + Ethyl 2-oxopropanoate B Knoevenagel Condensation (ZnCl2 Catalyst) A->B C-C Bond Formation C Pyridone Formation (Cyclohexylamine) B->C Enamine Cyclization D Schoellkopf Synthesis (Oxazole Intermediate) C->D LiOH / Isocyanide E Aromatization (POCl3 Chlorination) D->E Acidic Opening F Ethyl 2,7-naphthyridine-3-carboxylate Derivative E->F Pd/C Hydrogenation

Figure 2: De novo multistep synthesis of 2,7-naphthyridine-3-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) to validate intermediate integrity before proceeding to subsequent steps.

Protocol A: Base-Mediated Ring Expansion[2]
  • Preparation: Charge a dry, nitrogen-flushed reactor with ethyl (4-R'-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate (1.0 eq) and anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.2 eq) dropwise at 0°C.

    • IPC Check: The low temperature prevents unwanted ester hydrolysis. Monitor via LC-MS; the disappearance of the precursor mass and the appearance of the expanded ring mass validates the initiation of the Claisen-Dieckmann rearrangement.

  • Rearrangement: Heat the mixture to reflux for 4 hours to ensure thermodynamic control favors the 2,7-isomer.

  • Quench & Isolate: Cool to room temperature and quench with 1M HCl to pH 5-6 to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.

    • Validation: Confirm the 2,7-isomer structure via X-ray crystallography or 2D-NMR (NOESY) to rule out the 2,6-isomer[2].

Protocol B: Multistep De Novo Synthesis[1]
  • Knoevenagel Condensation: React dimethyl malonate and ethyl 2-oxopropanoate with catalytic ZnCl2​ .

    • IPC Check: TLC monitoring (Hexane/EtOAc) must show complete consumption of starting materials before proceeding.

  • Pyridone Formation: Treat the intermediate with 1,1-dimethoxy-N,N-dimethylmethanamine, followed by cyclization with cyclohexylamine.

  • Schoellkopf Synthesis: Selectively hydrolyze the ethyl ester with LiOH. React the resulting acid with an isocyanide reagent to form the oxazole intermediate[1].

  • Aromatization & Chlorination: Treat the oxazole with acid to induce ring opening, followed immediately by POCl3​ to chlorinate the nascent ring.

  • Hydrogenation: Subject the chlorinated intermediate to catalytic hydrogenation (Pd/C) to yield the final ethyl 2,7-naphthyridine-3-carboxylate derivative[1].

    • Validation: 1 H NMR ( 400 MHz , CDCl3​ ) must show characteristic naphthyridine aromatic protons (e.g., doublets at δ 7.52 and 7.06 ppm)[1].

Quantitative Yield & Analytical Validation

The table below summarizes the quantitative outputs and self-validating analytical markers for both pathways, allowing process chemists to select the optimal route based on available precursors and required yield.

Synthetic PathwayKey PrecursorsCritical ReagentsOverall YieldKey Analytical Markers (Validation)
Claisen-Dieckmann Rearrangement Pyrrolo[3,4-c]pyridine acetateNaOEt, EtOH, Reflux~65-75%X-ray crystallography; IR: ν 1660 cm −1 (C=O)[2]
De Novo (Schoellkopf) Dimethyl malonate + Ethyl 2-oxopropanoate ZnCl2​ , POCl3​ , Pd/C80% (Final Step) 1 H NMR ( CDCl3​ ): δ 10.95 (s, 1H), 7.52 (d, J=7.6 Hz , 1H)[1]
Smiles Rearrangement (Alternative)O-alkylated pyridine derivativesBase, DMF, Heat75-89% 1 H NMR: NH group singlet at δ 8.04–10.13 ppm[4]

Conclusion

The synthesis of ethyl 2,7-naphthyridine-3-carboxylate requires rigorous regiochemical control. The Claisen-Dieckmann rearrangement offers a highly efficient, thermodynamically driven route when specific pyrrolo-pyridine precursors are available[2]. Conversely, the de novo Schoellkopf pathway provides unparalleled flexibility for late-stage functionalization, making it the preferred choice for complex drug discovery campaigns, such as the development of HIF-PH inhibitors[1]. By adhering to the self-validating protocols and in-process controls outlined in this guide, researchers can ensure high-fidelity synthesis of this critical pharmacophore.

References

  • Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: ACS Publications URL:[Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives Source: ResearchGate URL:[Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: PMC (PubMed Central) URL:[Link]

Sources

Comprehensive Analysis of Ethyl 2,7-Naphthyridine-3-Carboxylate: Electron Density, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 2,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from targeted anti-staphylococcal effects to the inhibition of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL) in oncology [1, 2]. At the core of synthesizing these diverse therapeutic agents is ethyl 2,7-naphthyridine-3-carboxylate . This whitepaper provides an authoritative, mechanistic deep-dive into the electron density distribution, inherent reactivity paradigms, and field-proven synthetic methodologies associated with this critical building block.

Structural and Electronic Mapping

To rationally design synthetic routes utilizing ethyl 2,7-naphthyridine-3-carboxylate, one must first understand its electronic topology. The reactivity of this molecule is entirely dictated by the synergistic electron-withdrawing effects of its heteroatoms and functional groups [3].

Molecular Electrostatic Potential (MEP) and Electron Density

The 2,7-naphthyridine core consists of two fused pyridine rings. The nitrogen atoms at positions 2 and 7 exert strong inductive (-I) and mesomeric (-M) effects, pulling π -electron density away from the carbon framework.

When an ethyl carboxylate group is introduced at the C3 position, it introduces an additional -M effect. This creates a highly polarized molecule:

  • Electron-Rich Regions (Nucleophilic): The lone pairs on the N2 and N7 atoms, and the carbonyl oxygen of the ester group.

  • Electron-Deficient Regions (Electrophilic): The ring carbons, specifically C1, C4, C6, and C8. The C1 position is particularly electron-deficient due to its proximity to the N2 atom and the C3 ester, making it a prime target for Nucleophilic Aromatic Substitution ( SN​Ar ) [3].

Causality of Reactivity

Because the Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered by these electron-withdrawing groups, electrophilic aromatic substitution (EAS) is virtually suppressed. Instead, the molecule is primed for nucleophilic attack. The electrostatic potential values accurately reflect this delocalized electron deficiency, allowing chemists to predict regioselectivity during functionalization[3].

ElectronicEffects Core Ethyl 2,7-Naphthyridine-3-Carboxylate N_Atoms N2 & N7 Heteroatoms (-I, -M Effects) Core->N_Atoms Ester C3 Ethyl Ester (-I, -M Effects) Core->Ester ElecDef Global Electron Deficiency (Low π-electron density) N_Atoms->ElecDef Ester->ElecDef EsterReact Ester Derivatization (Hydrolysis, Amidation) Ester->EsterReact SNAr Enhanced SNAr Reactivity (C1, C4, C6, C8) ElecDef->SNAr EAS Suppressed Electrophilic Substitution ElecDef->EAS

Logic diagram of electronic effects governing naphthyridine reactivity.

Reactivity Paradigms and Synthetic Utility

Ester Functionalization

The ethyl ester at C3 serves as a versatile synthetic handle. It can be directly converted into a carbohydrazide via reaction with hydrazine hydrate, or hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling. These transformations are foundational for generating libraries of Schiff bases (antimicrobial candidates) [1, 4] or complex amides (kinase inhibitors) [2].

Nucleophilic Aromatic Substitution ( SN​Ar )

If halogens (e.g., chlorine or bromine) are introduced at the C1 or C8 positions, they can be readily displaced by cyclic amines (e.g., piperidine, pyrrolidine) or anilines. The electron-withdrawing C3 ester accelerates this process by stabilizing the Meisenheimer complex intermediate [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the chemist can verify success at each step through observable physical or chemical changes.

Protocol A: Base-Catalyzed Hydrolysis to 2,7-Naphthyridine-3-Carboxylic Acid

Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the Li+ ion provides milder conditions and better solubility in mixed aqueous-organic solvent systems (like THF/Water), preventing the degradation of the electron-deficient heteroaromatic core.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of ethyl 2,7-naphthyridine-3-carboxylate in a 3:1 mixture of THF and H2​O (0.2 M concentration). Validation: The solution should be clear and pale yellow.

  • Reagent Addition: Add 2.5 eq of LiOH· H2​O in one portion at 0∘C .

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.7 ) will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup & Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0∘C and slowly acidify with 1M HCl to pH 3-4. Validation: A dense, off-white to pale yellow precipitate (the free carboxylic acid) will immediately form.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under high vacuum.

Protocol B: Synthesis of 3-Carbohydrazide Derivatives

Causality: Hydrazine hydrate is highly nucleophilic, but the reaction requires a protic solvent (ethanol) to facilitate proton transfer during the tetrahedral intermediate collapse. The product is typically insoluble in cold ethanol, driving the equilibrium forward and simplifying purification.

Step-by-Step Methodology:

  • Setup: Suspend 1.0 eq of the ethyl ester in absolute ethanol (0.5 M).

  • Addition: Add 5.0 eq of hydrazine hydrate (80% aqueous solution). Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture to 80∘C for 8-12 hours. Validation: The initial suspension will dissolve, followed by the gradual formation of a new precipitate (the hydrazide product) as the reaction progresses.

  • Isolation: Cool the reaction to room temperature, then to 4∘C in an ice bath to maximize crystallization.

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether, and dry in vacuo. The resulting hydrazides are key intermediates for synthesizing bioactive Schiff bases [4].

Workflow Start Ethyl 2,7-Naphthyridine -3-Carboxylate Hydrolysis LiOH / H2O Hydrolysis Start->Hydrolysis Hydrazine NH2NH2·H2O Reflux Start->Hydrazine Acid 3-Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amine + HATU/DIPEA Coupling Acid->Amidation Final1 Amide Library (MASTL Inhibitors) Amidation->Final1 Hydrazide 3-Carbohydrazide Intermediate Hydrazine->Hydrazide Schiff Aldehyde Condensation Hydrazide->Schiff Final2 Schiff Base Library (Antibacterials) Schiff->Final2

Experimental workflow for generating therapeutic libraries from the ethyl ester.

Quantitative Data & Biological Translation

The structural modifications of the 2,7-naphthyridine-3-carboxylate core directly translate to measurable biological outcomes. For instance, converting the ester to specific Schiff bases yields compounds with potent, selective anti-staphylococcal activity that spare the normal microbiota [1]. Alternatively, amide derivatives act as potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors or MASTL inhibitors[2, 5].

Table 1: Representative Quantitative Data for 2,7-Naphthyridine Derivatives

Compound Class / ModificationKey 1 H NMR Shift (ppm)Primary Biological TargetRepresentative Activity Metric
Ethyl Ester Precursor 4.30 - 4.95 (q, 2H, CH2​ )Synthetic IntermediateN/A
3-Carbohydrazide 9.50 - 10.00 (br s, NH)Synthetic IntermediateN/A
Schiff Base Derivatives 8.00 - 8.50 (s, 1H, CH=N)Staphylococcus aureusMIC 8 - 31 mg/L [1]
Amide Derivatives 8.50 - 9.00 (br s, NH)MASTL Kinase Ki​ in low nM range [2]
Halogenated Core (C1/C8) N/A (Loss of aromatic proton)Anticancer (MCF-7, A549) IC50​≈ 6.6 - 16.0 μ M[4]

Note: NMR shifts are highly dependent on the solvent (typically DMSO−d6​ or CDCl3​ ) and the specific substitution pattern on the naphthyridine ring.

Conclusion

Ethyl 2,7-naphthyridine-3-carboxylate is a highly polarized, electron-deficient scaffold that offers predictable and robust reactivity. By understanding the underlying electron density—specifically the electron-withdrawing nature of the N2/N7 heteroatoms coupled with the C3 ester—chemists can rationally design self-validating synthetic routes. Whether executing a simple base-catalyzed hydrolysis or a complex SN​Ar cascade, mastering this molecule's electronic profile is the key to unlocking its vast potential in medicinal chemistry.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Semantic Scholar / MDPI.
  • Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives.
  • Synthesis of novel biologically active pyridonaphthyridine derivatives by employing Fe3O4/SiO2/CuO as a magnetically recoverable nanoc

Methodological & Application

Application Note: Ethyl 2,7-Naphthyridine-3-Carboxylate as a Privileged Precursor in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,7-naphthyridine scaffold is a highly versatile, nitrogen-rich bicyclic heteroaromatic system that serves as a bioisostere for quinolines, isoquinolines, and other fused heterocycles. Due to its unique electronic distribution and hydrogen-bonding capabilities, it has emerged as a privileged structure in the development of kinase inhibitors (e.g., MET/AXL) and selective antimicrobial agents [1]. However, the direct late-stage functionalization of the bare 2,7-naphthyridine ring is notoriously challenging due to its electron-deficient nature, which often leads to dehalogenation or poor yields under standard transition-metal catalysis [3].

To bypass these synthetic bottlenecks, ethyl 2,7-naphthyridine-3-carboxylate (CAS: 250674-55-6) is utilized as a pre-functionalized, high-value building block. This application note provides a comprehensive guide on leveraging this precursor to construct diverse, biologically active libraries, complete with mechanistic rationales and validated experimental protocols.

Pharmacological Relevance & Mechanistic Insights

The strategic placement of the carboxylate ester at the C3 position of the 2,7-naphthyridine core provides a critical synthetic handle for drug discovery.

  • Kinase Inhibition (Oncology): Derivatives of 2,7-naphthyridine are potent inhibitors of receptor tyrosine kinases such as MET and AXL, which are implicated in tumor proliferation and drug resistance [3]. The C3-position is often elaborated into a carboxamide to serve as a critical hinge-binding motif, donating and accepting hydrogen bonds within the ATP-binding pocket of the kinase.

  • Antimicrobial Activity (Infectious Disease): Recent studies have demonstrated that 3-carboxylate and 3-carboxamide derivatives of 2,7-naphthyridines exhibit highly selective anti-staphylococcal activity (targeting S. aureus) while sparing the natural human microbiota. This is achieved through the inhibition of bacterial DNA gyrase [2].

The ethyl ester specifically offers an optimal balance of lipophilicity for purification and storage, while remaining highly susceptible to mild base-catalyzed saponification, enabling rapid downstream diversification.

Pathway Ligand HGF / GAS6 (Growth Factors) Receptor MET / AXL Receptor Tyrosine Kinases Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK Inhibitor 2,7-Naphthyridine Derivative Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Outcome Tumor Cell Proliferation & Survival PI3K->Outcome MAPK->Outcome

Fig 1: Mechanism of action for 2,7-naphthyridine-derived MET/AXL kinase inhibitors.

Quantitative Data: Biological Activity Profiling

The following table summarizes the comparative pharmacological profiles of various 2,7-naphthyridine derivatives synthesized from 3-carboxylate precursors, highlighting the structure-activity relationship (SAR) across different therapeutic targets.

Table 1: Pharmacological Profiling of 2,7-Naphthyridine Derivatives

Compound ClassC3-SubstitutionPrimary TargetIC50 / MICCytotoxicity (Fibroblasts)Reference
Type I Inhibitor -COOH (Free Acid)Bacterial DNA GyraseMIC = 31 mg/L (S. aureus)Low (>100 µM)[2]
Type II Inhibitor -CONHR (Amide)Bacterial DNA GyraseMIC = 8 mg/L (S. aureus)Low (>100 µM)[2]
Kinase Inhibitor A -CONHR (Amide)MET KinaseIC50 = 12 nMModerate (Therapeutic Window)[3]
Kinase Inhibitor B -CH2OH (Alcohol)AXL KinaseIC50 = 45 nMModerate[3]

Synthetic Workflow & Methodologies

The transformation of ethyl 2,7-naphthyridine-3-carboxylate into a library of active pharmaceutical ingredients (APIs) typically follows a divergent synthesis approach. The workflow below illustrates the primary pathways utilized by medicinal chemists.

Workflow A Ethyl 2,7-Naphthyridine- 3-Carboxylate B Base Hydrolysis (LiOH, THF/H2O) A->B Saponification C 3-Carboxylic Acid Intermediate B->C D Amidation (HATU, DIPEA) C->D E Reduction (LiAlH4) C->E F Carboxamide Derivatives D->F Amine Library G Hydroxymethyl Derivatives E->G Alcohol Intermediates

Fig 2: Divergent synthetic workflow from the ethyl 2,7-naphthyridine-3-carboxylate precursor.

Protocol 1: Saponification to 2,7-Naphthyridine-3-Carboxylic Acid

Objective: To unmask the carboxylic acid for downstream peptide coupling. Causality & Rationale: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium carboxylate salt is highly soluble in the THF/H₂O co-solvent system, ensuring a homogeneous reaction. Furthermore, the workup requires precise pH control; because the 2,7-naphthyridine core contains basic nitrogen atoms, over-acidification will protonate the core, rendering the product highly water-soluble and impossible to extract.

Step-by-Step Procedure:

  • Dissolution: Suspend ethyl 2,7-naphthyridine-3-carboxylate (1.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (8 mL).

  • Base Addition: Add LiOH·H₂O (3.0 mmol, 3.0 eq) in one portion. Stir the reaction mixture at ambient temperature (20-25°C).

  • Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material should be fully consumed within 4 to 6 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous basic solution.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Stop addition exactly at pH 3.5 – 4.0. The zwitterionic 2,7-naphthyridine-3-carboxylic acid will precipitate as a fine solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL) and diethyl ether (5 mL), and dry in vacuo to afford the intermediate.

Protocol 2: HATU-Mediated Amidation for Library Generation

Objective: To couple the carboxylic acid with diverse amines to generate hinge-binding kinase inhibitors or DNA gyrase inhibitors. Causality & Rationale: The electron-deficient nature of the 2,7-naphthyridine ring significantly reduces the nucleophilicity of the carboxylate oxygen during the initial activation step. Traditional coupling agents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is employed because the highly reactive 7-aza-benzotriazole leaving group drives the reaction forward rapidly, minimizing epimerization and side reactions.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve 2,7-naphthyridine-3-carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq) and HATU (1.2 mmol, 1.2 eq).

  • Pre-activation Stirring: Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. The solution will typically turn a deep yellow/orange.

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) dropwise or in small portions.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM) to yield the pure 2,7-naphthyridine-3-carboxamide derivative.

References

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.[Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. National Center for Biotechnology Information (PMC).[Link]

  • Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science.[Link]

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2,7-Naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Saturated 2,7-Naphthyridine Scaffolds

The 2,7-naphthyridine core is a prominent structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antitumor and antimicrobial effects.[1] The strategic introduction of sp³ character into such aromatic systems through catalytic hydrogenation is a powerful tool in modern drug discovery. This transformation allows for the exploration of new chemical space, potentially leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. The resulting saturated or partially saturated tetrahydro-2,7-naphthyridine derivatives are key building blocks in the synthesis of novel therapeutics.

This guide provides detailed protocols for the catalytic hydrogenation of ethyl 2,7-naphthyridine-3-carboxylate, a representative substrate for this important transformation. We will explore two primary methodologies: a heterogeneous hydrogenation using Palladium on carbon (Pd/C) with hydrogen gas, and a transfer hydrogenation approach utilizing a Ruthenium-based catalyst. The causality behind experimental choices, potential challenges, and expected outcomes will be discussed to provide a comprehensive understanding for researchers in medicinal chemistry and drug development.

Reaction Pathway Overview: From Aromaticity to Saturation

The catalytic hydrogenation of ethyl 2,7-naphthyridine-3-carboxylate involves the addition of hydrogen atoms across the double bonds of one or both of the pyridine rings. The choice of catalyst and reaction conditions can influence the regioselectivity of this reduction, although for the symmetrical 2,7-naphthyridine core, the primary goal is typically the saturation of one of the rings to yield the corresponding tetrahydro derivative.

Catalytic Hydrogenation Pathway Ethyl 2,7-naphthyridine-3-carboxylate Ethyl 2,7-naphthyridine-3-carboxylate Catalyst Catalyst (e.g., Pd/C, Ru-complex) Ethyl 2,7-naphthyridine-3-carboxylate->Catalyst Substrate Adsorption H2_Source [H] H2_Source->Catalyst Hydrogen Activation Intermediate Partially Hydrogenated Intermediate Catalyst->Intermediate Stepwise Hydrogen Addition Product Ethyl 5,6,7,8-tetrahydro-2,7- naphthyridine-3-carboxylate Intermediate->Product Further Hydrogenation Pd_C_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification Setup Combine Substrate, Solvent, and Pd/C in a pressure vessel Inert Purge vessel with N2 or Ar Setup->Inert Hydrogenate Pressurize with H2 gas and heat with stirring Inert->Hydrogenate Monitor Monitor reaction by TLC/LC-MS Hydrogenate->Monitor Vent Cool and carefully vent H2 Monitor->Vent Upon Completion Filter Filter through Celite® to remove Pd/C Vent->Filter Concentrate Concentrate filtrate in vacuo Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Step-by-step workflow for the Pd/C catalyzed hydrogenation.

Detailed Step-by-Step Methodology
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add ethyl 2,7-naphthyridine-3-carboxylate (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (0.1-0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the reaction mixture.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 3-5 cycles to remove oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi to 40 bar). [2][3]Commence stirring and heat the reaction to the target temperature (e.g., 50-70 °C). [2]5. Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (after carefully venting and re-purging the vessel) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the vessel to cool to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the desired ethyl 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylate.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a suitable catalyst. Ruthenium complexes are particularly effective for the hydrogenation of N-heterocycles. [4][5]This method can sometimes offer different selectivity compared to heterogeneous catalysis and can be performed using standard laboratory glassware.

Key Parameters and Rationale
ParameterRecommended ConditionRationale & Reference
Catalyst [Ru(p-cymene)I₂]₂A homogeneous ruthenium precatalyst known to be effective for naphthyridine hydrogenation. [2][6]
Hydrogen Donor 2-Propanol (iPrOH) / Formic Acid2-Propanol is a common and effective hydrogen donor for Ru-catalyzed transfer hydrogenations. [5]Formic acid can also be used as a hydrogen source. [7]
Solvent 1,2-Dichloroethane (DCE) or 2-PropanolDCE has been shown to be an effective solvent for Ru-catalyzed naphthyridine hydrogenations. [2]If 2-propanol is the H-donor, it can also serve as the solvent. [4]
Temperature 50 °CA moderately elevated temperature is often sufficient to achieve a good reaction rate without promoting side reactions. [2]
Additive NaBArF₄ (optional)In some cases, the addition of NaBArF₄ can significantly improve the activity of the ruthenium catalyst. [2][8]
Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,7-naphthyridine-3-carboxylate (1.0 eq) in the chosen solvent (e.g., 1,2-dichloroethane or 2-propanol).

  • Catalyst and Donor Addition: Add the ruthenium precatalyst, [Ru(p-cymene)I₂]₂ (2.5 mol%), and if applicable, the additive NaBArF₄ (5 mol%). [2]If not using 2-propanol as the solvent, add the hydrogen donor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) under an inert atmosphere (nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be directly purified by silica gel column chromatography to isolate the product, ethyl 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylate. In some cases, a simple aqueous work-up may be beneficial before chromatography.

Troubleshooting and Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or hydrogen pressure (for Protocol 1). For the transfer hydrogenation, the addition of NaBArF₄ may enhance reactivity. [2]* Side Reactions: Dehalogenation can be a competing reaction if the substrate bears halogen substituents, particularly with Pd/C. [2]The choice of catalyst and milder conditions can mitigate this.

  • Catalyst Poisoning: Certain functional groups can act as catalyst poisons. Ensure the substrate and solvents are of high purity. Diphenylsulfide has been reported as a catalyst poison to increase the chemoselectivity of Pd/C catalyzed hydrogenations. [9]* Post-Reaction Protection: The resulting tetrahydro-2,7-naphthyridine contains a secondary amine which may be sensitive or require protection for subsequent synthetic steps. In-situ protection, for example with Boc anhydride (Boc₂O), can be performed after the hydrogenation is complete. [2]

Conclusion

The catalytic hydrogenation of ethyl 2,7-naphthyridine-3-carboxylate is a feasible and valuable transformation for accessing saturated N-heterocyclic scaffolds. Both heterogeneous hydrogenation with Pd/C and homogeneous transfer hydrogenation with a Ruthenium catalyst offer effective and complementary approaches. The choice of protocol will depend on the available equipment, desired scale, and the specific functional group tolerance required for the substrate. The detailed methodologies provided herein serve as a robust starting point for researchers to successfully implement these important reactions in their synthetic endeavors.

References

  • Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635-6640. [Link] [2][8][6][10]2. Wang, D., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730-2733. [Link] [4][11]3. Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. R Discovery. [Link]

  • Zhang, L., et al. (2020). Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Organic & Biomolecular Chemistry. [Link] [12]5. Wojcicka, A., et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(11), 3363. [Link] [1]6. Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. PubMed. [Link]

  • Li, Y., et al. (2021). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 19(34), 7421-7427. [Link] [13]8. Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link] [3]9. Nagy, E., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7486-7497. [Link] [14]10. Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link] [15]11. Reddy, K. L., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. E-Journal of Chemistry, 4(4), 569-575. [Link] [16]12. Wojcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13009. [Link] [17]13. Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link] [9]14. Wang, T., et al. (2022). Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives. Journal of the American Chemical Society, 144(46), 21337-21345. [Link] [18]15. Chen, Y.-C., et al. (2014). An unexpected semi-hydrogenation of a ligand in the complexation of 2,7-bispyridinyl-1,8-naphthyridine with Ru3(CO)12. Dalton Transactions, 43(9), 3564-3567. [Link] [19]16. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Beilstein Journals. [Link] [20]17. Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. American Chemical Society. [Link]

  • Wojcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link] [21]32. ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link] [22]33. Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsi. PUBDB. [Link] [23]34. Biancalana, L., et al. (2024). New ruthenium(II) isocyanide catalysts for the transfer hydrogenation of ethyl levulinate to γ-valerolactone in C2-C6 alcohols. Journal of Catalysis, 439, 115761. [Link] [24]35. 04 - Publications | Westlab - Catalysis | West Research Group. West Research Group. [Link]

Sources

chromatography purification methods for ethyl 2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Isolation and Purification of Naphthyridine Scaffolds

Executive Summary

Ethyl 2,7-naphthyridine-3-carboxylate and its derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized as key intermediates in the synthesis of kinase inhibitors (such as MASTL inhibitors) and novel antimicrobial agents[1][2]. However, the 2,7-naphthyridine core presents a notorious challenge during chromatographic purification. The presence of two basic, electron-rich nitrogen atoms within the fused aromatic system leads to severe peak tailing, irreversible adsorption, and poor recovery on standard normal-phase silica gel[3].

This application note outlines field-proven, causality-driven chromatographic strategies to successfully purify ethyl 2,7-naphthyridine-3-carboxylate. By manipulating mobile phase modifiers and selecting appropriate stationary phases, researchers can achieve >99% purity while maximizing yield.

The Chromatographic Challenge: Silanol Interactions

To purify a molecule, one must first understand its physicochemical behavior. Ethyl 2,7-naphthyridine-3-carboxylate possesses a basic heterobicyclic core. Bare silica gel (SiO₂) is populated with weakly acidic silanol groups (-SiOH, pKa ~ 4.5–5.0). When the basic nitrogens of the naphthyridine ring interact with these silanols, they form strong hydrogen bonds and undergo ion-exchange interactions.

The Causality of Tailing: If a standard binary solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) is used without modification, the target compound will dynamically bind and unbind to the active silanol sites at different rates, causing the chromatographic band to spread (streak) across the column. This results in broad, overlapping fractions and significant product loss.

To resolve this, we must alter the surface chemistry of the stationary phase in situ using basic modifiers, or bypass bare silica entirely.

G Silica1 Bare Silica Gel (Acidic Silanols) Target1 Naphthyridine Nitrogens Silica1->Target1 H-Bonding Tailing Strong Adsorption (Peak Tailing & Loss) Target1->Tailing Silica2 Silica Gel + 1% TEA Target2 Naphthyridine Nitrogens Silica2->Target2 Masked Silanols Elution Reversible Partitioning (Sharp Peak Resolution) Target2->Elution

Mechanism of silanol masking by basic modifiers to prevent peak tailing.

Quantitative Method Summaries

The following table summarizes the optimized chromatographic systems for isolating ethyl 2,7-naphthyridine-3-carboxylate based on the desired purity and scale.

Purification TierStationary PhaseMobile Phase SystemCritical ModifierExpected Purity
Primary Isolation Bare Silica (60 Å, 40-63 µm)DCM / MeOH (Gradient)1% v/v TEA or DEA85% – 92%
Alternative NP Amine-Functionalized (NH₂)Hexanes / EtOAc (Gradient)None Required90% – 95%
Final Polishing End-capped C18 (RP-HPLC)Water / Acetonitrile0.1% Formic Acid> 99%

Protocol I: Optimized Normal-Phase Flash Chromatography

This protocol utilizes Triethylamine (TEA) or Diethylamine (DEA) to dynamically deactivate the silica column, a proven technique for basic nitrogen heterocycles[3][4].

Self-Validation Pre-Check (2D-TLC): Before loading the column, validate the stability of the compound on silica. Spot the crude mixture on a silica TLC plate treated with 1% TEA. Elute in one dimension (e.g., 95:5 DCM:MeOH), dry the plate completely, rotate 90 degrees, and elute again.

  • Causality: A single spot on the diagonal confirms the compound is stable. Spots off the diagonal indicate on-column degradation, dictating a switch to neutral alumina or amine-functionalized silica.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v Triethylamine (TEA) to both the weak solvent (DCM) and the strong solvent (MeOH).

  • Column Pre-Equilibration (Critical Step): Flush the packed silica column with at least 3 Column Volumes (CV) of DCM containing 1% TEA.

    • Causality: The silica must be fully saturated with TEA before the sample is introduced. If the column is not pre-equilibrated, the TEA in the mobile phase will be entirely consumed by the top layer of silica, leaving the rest of the column active, which will cause the naphthyridine to streak.

  • Sample Loading: Dissolve the crude ethyl 2,7-naphthyridine-3-carboxylate in a minimum volume of DCM. If the sample is insoluble, perform a dry load: dissolve the crude in a volatile solvent, add a small amount of Celite (not silica, to prevent pre-adsorption trapping), evaporate to a free-flowing powder, and load onto the column head.

  • Gradient Elution: Run a shallow gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout) over 15 CVs.

  • Fraction Pooling: Monitor fractions via UV detection (typically 254 nm, as the naphthyridine core is highly conjugated). Pool fractions and evaporate under reduced pressure.

  • Modifier Removal: TEA often leaves a residual mass. To remove it, co-evaporate the final pooled product with toluene (3 x 10 mL) on a rotary evaporator, followed by high vacuum overnight.

Protocol II: Reverse-Phase HPLC (RP-HPLC) Polishing

For biological assays (e.g., in vitro kinase screening or antimicrobial testing), purity must exceed 99%[2]. Normal phase chromatography is rarely sufficient due to co-eluting structural isomers or trace modifier contamination. RP-HPLC is required.

Step-by-Step Methodology:

  • Column Selection: Utilize an end-capped C18 preparative column (e.g., 5 µm, 100 Å). End-capping is mandatory; unreacted silanols on cheap C18 columns will cause the exact same basic-tailing issues seen in normal phase.

  • Mobile Phase Preparation:

    • Solvent A: MS-Grade Water + 0.1% Formic Acid (FA).

    • Solvent B: MS-Grade Acetonitrile + 0.1% Formic Acid (FA).

    • Causality: The acidic modifier (FA) intentionally protonates the basic nitrogens of the naphthyridine core. While this increases polarity, it ensures the molecule exists in a single, uniform ionization state, resulting in a sharp, Gaussian peak shape.

  • Injection and Gradient: Inject the sample dissolved in DMSO (filtered through a 0.22 µm PTFE syringe filter). Run a gradient of 10% B to 70% B over 20 minutes.

  • Lyophilization: Collect the target peak and immediately freeze the fractions. Lyophilize to yield the pure ethyl 2,7-naphthyridine-3-carboxylate as a formate salt (or neutralize with NaHCO₃ and extract with EtOAc if the free base is strictly required).

Purification Workflow Decision Matrix

To ensure maximum throughput and efficiency, follow the logical decision tree below when handling crude naphthyridine reaction mixtures.

Workflow Crude Crude Reaction Mixture (Ethyl 2,7-naphthyridine-3-carboxylate) TLC TLC Optimization (Test TEA/DEA modifiers) Crude->TLC Decision Impurity Profile? TLC->Decision NP Normal Phase Flash (Silica + 1% TEA in DCM/MeOH) Decision->NP Standard polar impurities NH2 Amine-Functionalized Silica (No modifier needed) Decision->NH2 Highly basic impurities RP RP-HPLC Polishing (C18, MeCN/H2O + 0.1% FA) NP->RP If purity < 95% Pure Pure Compound (>99%) Ready for Bioassay NP->Pure If purity > 95% NH2->RP If purity < 95% NH2->Pure If purity > 95% RP->Pure

Decision matrix for the chromatographic purification of naphthyridines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,7-Naphthyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 2,7-naphthyridine-3-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. We understand that synthesizing naphthyridine cores can be challenging, often involving high temperatures and sensitive intermediates. This resource consolidates our field-proven insights and troubleshooting strategies to help you navigate these challenges and improve your reaction yields.

The following content is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide. We will focus on one of the most common and effective methods for constructing this scaffold: a pathway analogous to the Gould-Jacobs reaction . This reaction typically involves two main stages: the initial condensation of an appropriately substituted aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the bicyclic naphthyridine ring system.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the Gould-Jacobs synthesis of naphthyridines?

The most critical and often yield-limiting step is the thermal cyclization.[1] This intramolecular condensation requires high thermal energy, typically around 250°C, to overcome the activation barrier for ring closure.[2][4] The causality is rooted in achieving a conformationally favorable state for the 6-electron electrocyclization to occur, leading to the formation of the second ring.[3][5] Insufficient temperature will lead to an incomplete reaction, while excessive temperature or prolonged heating can cause decomposition of the starting material and the desired product, often leading to decarboxylated byproducts.[1]

Q2: My initial condensation of the aminopyridine with DEEM is sluggish. What can I do?

While this step is generally more straightforward than the cyclization, several factors can affect its rate and completeness.

  • Temperature: The condensation is typically performed by heating the neat mixture of the aminopyridine and DEEM at 100-130°C.[1][2] Ensure your reaction temperature is within this range.

  • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion, especially if the aminopyridine is not perfectly pure.[1]

  • Purity of Reagents: The aminopyridine should be free of excess moisture or other nucleophilic impurities that could competitively react with DEEM.

You can monitor the progress by observing the evolution of ethanol, or more quantitatively, by taking aliquots for TLC or LC-MS analysis.[1]

Q3: I'm seeing multiple products after the cyclization step. What are they likely to be?

Besides the desired product, several side products can form during the high-temperature cyclization:

  • Unreacted Intermediate: The most common "impurity" is simply the uncyclized anilidomethylenemalonate intermediate from the first step. This indicates the reaction temperature was too low or the heating time was too short.

  • Decarboxylated Product: At temperatures exceeding 250°C, the ethyl carboxylate group can be lost, leading to the formation of a byproduct without the ester functionality.[1]

  • Isomeric Products: Depending on the substitution pattern of the starting aminopyridine, there might be a possibility of forming other naphthyridine isomers (e.g., 2,6-naphthyridine). However, the electronics of the pyridine ring often direct the cyclization to the desired 2,7-isomer.[6][7]

  • Polymeric Materials: Dark, tar-like substances can form from the decomposition of reagents at high temperatures.

Troubleshooting Guide: Low Reaction Yield

This section provides a systematic approach to diagnosing and solving low-yield issues during the thermal cyclization stage.

Problem: Yield of Ethyl 4-Hydroxy-2,7-Naphthyridine-3-Carboxylate is Below 50%

Low yield is the most common complaint. The workflow below will help you systematically identify the root cause.

G A Low Yield Observed (<50%) B Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C Is unreacted intermediate the major component? B->C YES D Are significant byproducts (e.g., decarboxylation) observed? B->D NO F SOLUTION: Increase Cyclization Efficiency C->F E Is the crude mixture mostly polymeric tar? D->E NO G SOLUTION: Optimize Temperature & Time D->G YES H SOLUTION: Refine Heating Method & Reagent Purity E->H YES

Caption: Troubleshooting workflow for low product yield.

Cause 1: Incomplete Cyclization (High Level of Unreacted Intermediate)

If analysis shows a large amount of the pre-cyclized intermediate, the cyclization conditions were not sufficiently forcing.

Solutions:

  • Increase Temperature: Gradually increase the temperature of the high-boiling solvent in 5-10°C increments. The optimal range is often 250-260°C. Be cautious, as higher temperatures can promote degradation.[1][4]

  • Extend Reaction Time: If you are at the maximum tolerable temperature, increasing the reaction time from 30 minutes up to 60 minutes may be beneficial. Monitor by TLC every 15 minutes to track the disappearance of the starting material.[1]

  • Consider Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It provides rapid, uniform heating that can dramatically reduce reaction times (often to 5-15 minutes) and improve yields by minimizing the formation of degradation byproducts.[1]

Cause 2: Product or Intermediate Degradation (Significant Byproducts)

If you observe significant byproducts like the decarboxylated naphthyridine, your reaction conditions are too harsh.

Solutions:

  • Carefully Control Temperature: This is the most critical parameter. Do not overshoot the target temperature. Use a temperature controller and ensure the thermometer is correctly placed to measure the internal reaction temperature.

  • Reduce Reaction Time: High temperatures may be necessary, but exposure should be minimized. Once the reaction reaches the optimal temperature, hold it only as long as necessary to consume the intermediate, as determined by prior optimization experiments.

  • Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents oxidation of your materials at these high temperatures, which can contribute to byproduct formation and lower yields.[2]

Data-Driven Optimization: Solvent and Temperature Screening

To systematically optimize your yield, consider a solvent and temperature screen. The choice of a high-boiling solvent is critical for achieving and maintaining the required temperature.

SolventBoiling Point (°C)Typical Reaction Temp (°C)Observations / Potential Issues
Diphenyl Ether 259250Standard Choice. Good thermal stability. Can be difficult to remove from the product.[2]
Dowtherm A 257250Excellent Alternative. A eutectic mixture of diphenyl ether and biphenyl. Similar properties to diphenyl ether.[4]
Mineral Oil >300250-260Can be used, but may contain impurities. More difficult to remove during workup.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-Hydroxy-2,7-Naphthyridine-3-Carboxylate (Conventional Heating)

This protocol is a representative procedure based on established Gould-Jacobs reaction principles.[1][2]

Step 1: Condensation

  • In a 100 mL round-bottom flask, combine the starting aminopyridine (e.g., 3-amino-pyridine derivative, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol, 1.05 eq).

  • Equip the flask with a reflux condenser.

  • Heat the mixture in an oil bath at 120°C for 2 hours. Ethanol will evolve as the reaction proceeds.

  • After 2 hours, allow the mixture to cool to room temperature. The resulting crude intermediate, an ethyl 2-((pyridin-3-ylamino)methylene)malonate derivative, can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, heat diphenyl ether (200 mL) to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring over 10-15 minutes.

  • Maintain the reaction temperature at 250°C for 30-45 minutes. Monitor the reaction's completion by TLC (e.g., using ethyl acetate/hexane 1:1).

  • Once complete, turn off the heat and allow the mixture to cool to room temperature overnight.

  • The product will typically precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with hexane or petroleum ether (3 x 100 mL) to remove the high-boiling solvent.[1]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Caption: Experimental workflow for the Gould-Jacobs synthesis.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • Danel, K., et al. (2015). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ChemInform.
  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
  • Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Archiv der Pharmazie.
  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • BenchChem. (n.d.). Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • Wikipedia. (2023). Gould–Jacobs reaction.

Sources

ethyl 2,7-naphthyridine-3-carboxylate solubility issues in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with ethyl 2,7-naphthyridine-3-carboxylate .

Naphthyridine derivatives are notoriously difficult to handle in biological assays. Their planar, rigid, and aromatic heterocyclic cores promote strong π−π stacking and high crystal lattice energies, leading to poor aqueous solubility[1][2]. Furthermore, the addition of the lipophilic ethyl ester group at the 3-position further reduces its hydration capacity. This guide provides mechanistic explanations and self-validating protocols to ensure your compound remains in solution from the DMSO stock vial to the final aqueous assay.

Mechanistic Drivers of Precipitation

To troubleshoot solubility, we must first understand the causality behind the precipitation of ethyl 2,7-naphthyridine-3-carboxylate.

Table 1: Structural Drivers and Solubility Impact

Structural Feature Physicochemical Consequence Experimental Impact & Troubleshooting Focus

| Planar Naphthyridine Core | High crystal lattice energy; strong intermolecular π−π stacking. | Thermodynamically stable as a solid. Requires high-polarity aprotic solvents (DMSO) and heat/sonication to disrupt the initial lattice[2]. | | Basic Nitrogens (Positions 2,7) | pH-dependent ionization. Weakly basic pKa profile. | Highly insoluble at physiological pH (7.4). Lowering the buffer pH protonates the nitrogens, significantly increasing aqueous solubility[3]. | | Ethyl Ester Group | Increases lipophilicity (LogP) without adding hydrogen-bond donors. | Prone to rapid "solvent shock" and hydrophobic aggregation when diluted into aqueous media[4]. |

FAQs: DMSO Stock Solution Troubleshooting

Q1: My compound precipitates out of the DMSO stock solution after a few weeks of storage. What is the root cause? A1: The primary cause is moisture contamination. DMSO is highly hygroscopic; repeated opening of the stock vial introduces atmospheric moisture. Because water acts as a potent anti-solvent for hydrophobic naphthyridines, even trace amounts of water will drastically lower the solubility limit, causing the compound to crash out[5]. Additionally, repeated freeze-thaw cycles nucleate crystal growth, leading to irreversible precipitation.

Q2: How can I recover a precipitated DMSO stock? A2: If precipitation is observed, gently warm the solution to 37°C and sonicate for 10–15 minutes to disrupt the newly formed crystal lattice[5]. However, if the precipitate does not redissolve, the concentration is no longer accurate, and the stock must be discarded to prevent false negatives in your downstream biological data[6][7].

Protocol 1: Self-Validating Preparation of Anhydrous DMSO Stocks

This protocol ensures long-term stability and prevents moisture-induced nucleation.

  • Weighing: Weigh the solid ethyl 2,7-naphthyridine-3-carboxylate in a low-humidity environment (e.g., a desiccator cabinet or nitrogen-purged glovebox).

  • Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity) from a sealed ampoule[8]. Do not use standard cell-culture grade DMSO that has been stored on a benchtop.

  • Dissolution: Add the DMSO to achieve a target concentration (e.g., 10 mM). Vortex vigorously. If the solution is not optically clear, warm to 37°C and sonicate for 10 minutes[5].

  • Aliquoting: Immediately divide the clear stock into single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes.

  • Storage: Store at -80°C. Thaw only one aliquot per experiment and discard any unused portion to strictly avoid freeze-thaw cycles[5].

FAQs: Aqueous Buffer Dilution & Assay Compatibility

Q3: When I dilute my 10 mM DMSO stock into PBS or HEPES buffer, the solution immediately turns cloudy. How do I prevent this? A3: You are observing "solvent shock." This occurs when the localized concentration of the compound exceeds its kinetic solubility limit in the aqueous phase before bulk mixing can occur[9]. When the DMSO is suddenly diluted by water, the hydrophobic ester and planar core rapidly aggregate.

Q4: Can I perform my serial dilutions directly in the aqueous assay buffer? A4: No. Performing serial dilutions directly in aqueous buffers will cause the organic material to precipitate as the DMSO concentration drops below the critical solubilizing threshold[10]. You must perform intermediate serial dilutions in 100% DMSO first, and then transfer a constant volume of each DMSO dilution into the aqueous buffer[10][11].

Protocol 2: Step-Down Aqueous Dilution to Prevent Solvent Shock

This protocol minimizes localized supersaturation and maintains kinetic solubility.

  • DMSO Serial Dilution: Prepare your required concentration-response curve (e.g., 10-point 2-fold dilutions) entirely in 100% anhydrous DMSO[10].

  • Buffer Preparation: Pre-warm your aqueous buffer (PBS, HEPES, or culture media) to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise to the center of the vortex. Do not add the buffer to the DMSO.

  • Final Concentration: Ensure the final DMSO concentration in the assay does not exceed 0.5% to 1.0% (v/v)[4].

  • Co-solvent Rescue (Optional): If precipitation persists at 1% DMSO, pre-mix the DMSO stock with a co-solvent (e.g., 5% PEG 400 or 0.01% Tween-20) before adding it to the aqueous phase[4].

Workflow Visualization

Below is the validated workflow for handling ethyl 2,7-naphthyridine-3-carboxylate to prevent precipitation at both the stock and assay levels.

Workflow Start Solid Ethyl 2,7-naphthyridine- 3-carboxylate DMSO Dissolve in Anhydrous DMSO (Target: 10 mM) Start->DMSO Check1 Is solution clear? DMSO->Check1 Sonicate Warm to 37°C & Sonicate (10 mins) Check1->Sonicate No Aliquot Aliquot & Store at -80°C (Prevent moisture/freeze-thaw) Check1->Aliquot Yes Sonicate->Check1 Dilution Serial Dilution in 100% DMSO (Avoid direct aqueous dilution) Aliquot->Dilution Thaw single-use Aqueous Dropwise Addition to Buffer (Vigorous Vortexing) Dilution->Aqueous Check2 Precipitate forms (Solvent Shock)? Aqueous->Check2 Optimize Optimize: Lower pH or Add Co-solvent (PEG400) Check2->Optimize Yes Assay Proceed to Bioassay (Final DMSO ≤ 0.5%) Check2->Assay No Optimize->Aqueous

Workflow for mitigating ethyl 2,7-naphthyridine-3-carboxylate precipitation in assays.

Validating Your Assay Limits: Kinetic vs. Thermodynamic Solubility

Before running high-throughput screening (HTS) or biological assays, you must empirically determine the maximum soluble concentration of your compound.

Table 2: Solubility Assessment Strategies

Parameter Definition Application Detection Method
Kinetic Solubility The concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous buffer[9][11]. Early-stage HTS; defines the maximum reliable assay concentration[7][12]. Laser Nephelometry (Light Scattering)[11].

| Thermodynamic Solubility | The true equilibrium solubility of the solid crystalline compound in an aqueous buffer after 24-48 hours[7][12]. | Lead optimization; drug formulation[11]. | Shake-flask method followed by HPLC/UV[7][13]. |

Protocol 3: Kinetic Solubility Assessment via Laser Nephelometry

Use this protocol to define the exact concentration at which your compound will cause false-positives in your assay due to aggregation.

  • Prepare a 10 mM stock of ethyl 2,7-naphthyridine-3-carboxylate in anhydrous DMSO.

  • Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO[11].

  • Transfer 2 µL of each DMSO dilution into 198 µL of your specific aqueous assay buffer in a 96-well clear-bottom plate (yielding a constant 1% final DMSO concentration)[13].

  • Incubate the plate at room temperature for 2 hours to allow supersaturated states to equilibrate[9].

  • Measure the turbidity using a laser nephelometer. The concentration immediately preceding the inflection point (where light scattering sharply increases) is your maximum working assay concentration[11][12].

References

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - MDPI.
  • Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermedi
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds - Benchchem.
  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine - Benchchem.
  • How to prevent GSK-5498A precipitation
  • FAQs on Inhibitor Prepar
  • Preventing IC-87114 precipit
  • Aqueous Solubility Assay - Enamine.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • Aqueous Solubility Testing with the MultiScreen® – PCF Filter Pl
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Compound Precipitation in High-Concentration DMSO Solutions - ResearchG

Sources

preventing degradation of ethyl 2,7-naphthyridine-3-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability challenges with complex heterocyclic esters. Ethyl 2,7-naphthyridine-3-carboxylate is a highly valuable scaffold in medicinal chemistry, but its structural features—a base-sensitive ethyl ester and an electron-deficient, nitrogen-rich heteroaromatic core—make it uniquely susceptible to environmental degradation.

This guide provides a mechanistic understanding of these degradation pathways and establishes field-proven, self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers acting upon the molecule.

  • Ester Hydrolysis: The ethyl ester at the 3-position is highly susceptible to nucleophilic attack by water. This hydrolysis involves the rupture of the covalent bond between the carbonyl carbon and the oxygen atom, yielding 2,7-naphthyridine-3-carboxylic acid and ethanol[1]. This reaction is significantly accelerated in alkaline conditions (base-catalyzed hydrolysis). A common, often-overlooked cause of this in the laboratory is storing solutions in standard borosilicate glass vials; these vials can leach sodium ions over time, raising the local pH and catalyzing the destruction of the ester.

  • N-Oxidation: The 2,7-naphthyridine core contains two basic nitrogen atoms. Prolonged exposure to atmospheric oxygen, reactive oxygen species (ROS), or ambient light can lead to the formation of N-oxides. The introduction of the N⁺–O⁻ moiety alters the electronic distribution, decreasing ring aromaticity, narrowing the HOMO-LUMO gap, and increasing the molecule's photochemical reactivity and overall instability[2].

degradation A Ethyl 2,7-naphthyridine-3-carboxylate B Ester Hydrolysis (Moisture + pH > 7) A->B H2O, OH- (Glass leaching) C N-Oxidation (O2, ROS, Light) A->C Photons, O2 D 2,7-naphthyridine-3-carboxylic acid + Ethanol B->D Irreversible cleavage E N-oxide derivatives (+16 Da / +32 Da) C->E N+ - O- formation

Fig 1: Primary degradation pathways of ethyl 2,7-naphthyridine-3-carboxylate.

Troubleshooting FAQs (The "What Went Wrong")

Q1: I am observing a new, highly polar peak in my LC-MS with a mass shift of -28 Da. What is happening? A1: A mass loss of 28 Da (loss of an ethyl group [-29 Da] plus the addition of a proton [+1 Da]) corresponds to the formation of 2,7-naphthyridine-3-carboxylic acid via ester hydrolysis. If you are storing your stock solutions in standard glass vials, sodium leaching is likely creating an alkaline microenvironment that catalyzes this degradation. Solution: Switch to polyethylene, polypropylene, or pH-controlled LCMS-certified vials to eliminate this risk.

Q2: My solid powder has turned slightly yellow over six months, and MS shows a +16 Da adduct. How do I prevent this? A2: The +16 Da shift (or +32 Da for di-oxidation) and color change indicate N-oxidation of the naphthyridine nitrogens, driven by atmospheric oxygen and ambient light[2]. Heteroaromatic rings are highly prone to this when stored in non-hermetic containers. Solution: Store the compound in amber vials, backfill the headspace with an inert gas (Argon or Nitrogen), and maintain storage at -20°C.

Q3: What are the regulatory guidelines for establishing the shelf-life of this compound for drug development? A3: For formal stability testing, you must adhere to the ICH Q1A(R2) guidelines. Long-term stability studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months. Accelerated testing must be performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to identify likely degradation pathways[3].

Quantitative Stability Data

The following table summarizes the expected degradation rates of ethyl 2,7-naphthyridine-3-carboxylate under various conditions, illustrating the critical need for optimized storage environments.

Storage ConditionContainer TypeAtmosphereEst. Hydrolysis (6 mo)Est. N-Oxidation (6 mo)
40°C / 75% RH (Accelerated)Clear GlassAmbient Air> 15.0%> 8.0%
25°C / 60% RH (Long-term)Clear GlassAmbient Air4.5%2.1%
25°C / 60% RH (Long-term)PolyethyleneAmbient Air< 0.5%1.8%
-20°C (Cryogenic) Amber Polyethylene Argon Backfill < 0.1% < 0.1%

Standard Operating Protocol: Self-Validating Storage Workflow

Do not rely on passive storage. Implement this active, self-validating methodology to guarantee compound integrity across the lifespan of your research project.

Step 1: Lyophilization & Moisture Control Ensure the API is dried to a moisture content of <0.5% (w/w) via lyophilization. Residual water is the primary reactant for ester hydrolysis[1].

Step 2: Aliquoting into Inert Vials Transfer the dry powder into amber-colored, high-density polyethylene (HDPE) or deactivated glass vials. Avoid standard borosilicate glass entirely to prevent sodium leaching and subsequent base-catalyzed hydrolysis.

Step 3: Inert Gas Backfilling Purge the vial headspace with Argon (preferred due to its higher density compared to air) or dry Nitrogen to displace oxygen. This effectively neutralizes the risk of N-oxidation[2].

Step 4: Hermetic Sealing Seal the vials using PTFE-lined screw caps. PTFE provides a chemically inert barrier that prevents moisture ingress and gas exchange over long periods.

Step 5: Cryogenic Storage & Desiccation Store the sealed vials at -20°C in a secondary, airtight container filled with indicating silica gel desiccant.

Step 6: Self-Validation (QC Check) Trust, but verify. Before using a stored aliquot in critical biological or analytical assays, dissolve a micro-sample in anhydrous DMSO and run a rapid LC-MS check. A confirmed purity of >99% validates that your storage system is functioning correctly.

workflow S1 1. Lyophilize API (<0.5% moisture) S2 2. Aliquot into Polyethylene/Amber Vials S1->S2 S3 3. Backfill with Argon/Nitrogen S2->S3 S4 4. Seal with PTFE-lined Caps S3->S4 S5 5. Store at -20°C with Desiccant S4->S5 S6 6. Self-Validation: LC-MS QC Check S5->S6

Fig 2: Optimized, self-validating workflow for the long-term storage of naphthyridine esters.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology.[Link]

  • Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study - The Journal of Physical Chemistry A (ACS Publications).[Link]

  • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis - Waters Corporation.[Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 2,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,7-naphthyridine scaffolds. This document, prepared from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of cross-coupling reactions. The unique electronic properties of the 2,7-naphthyridine core, specifically the presence of two pyridinic nitrogen atoms, present distinct challenges compared to simpler aromatic systems. This guide is designed to help you navigate these challenges by understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions about setting up cross-coupling reactions with 2,7-naphthyridine substrates.

Q1: Why are cross-coupling reactions on 2,7-naphthyridines so challenging?

The primary challenge stems from the electron-deficient nature of the ring system and the presence of two basic nitrogen atoms. These nitrogen atoms can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. This "catalyst poisoning" effect can significantly reduce reaction efficiency or halt the reaction altogether. The choice of leaving group (e.g., Cl, Br, I, OTf) and its position on the ring also dramatically influences reactivity.

Q2: Which palladium catalyst/precatalyst should I choose as a starting point?

For Suzuki-Miyaura couplings, a good starting point is often a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that is easily reduced in situ. For instance, the Buchwald G3 or G4 precatalysts are highly effective as they feature bulky, electron-rich biarylphosphine ligands that protect the palladium center and promote the desired catalytic cycle. For Buchwald-Hartwig aminations, catalysts incorporating ligands like Xantphos or Josiphos are often successful due to their specific bite angles and electronic properties that facilitate C-N bond formation.

Q3: What is the role of the ligand, and how do I select the right one?

The ligand is arguably the most critical variable. Its primary roles are to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. For electron-deficient heterocycles like 2,7-naphthyridine, bulky, electron-rich phosphine ligands are generally preferred.

  • Bulkiness: Steric hindrance from ligands like SPhos, XPhos, or RuPhos can prevent the naphthyridine nitrogen from coordinating to the palladium center, thus mitigating catalyst poisoning.

  • Electron-donating ability: Rich electronic character on the ligand makes the palladium center more electron-rich, which promotes the oxidative addition step—often the rate-limiting step with electron-deficient aryl halides.

Q4: How do I choose an appropriate base and solvent?

The choice of base and solvent is interdependent and crucial for success.

  • Base: The base must be strong enough to facilitate the transmetalation step (in Suzuki reactions) or deprotonate the amine (in Buchwald-Hartwig reactions) but not so strong that it causes substrate degradation or unwanted side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. K₃PO₄ is often a good choice as it is moderately strong and its phosphate anions can sometimes play a beneficial role in stabilizing catalytic intermediates.

  • Solvent: Aprotic polar solvents are generally preferred. Dioxane, THF, and toluene are common choices. The solvent must be able to dissolve the reactants and maintain the catalyst's stability and activity at the reaction temperature. A solvent screen is often a necessary part of optimization.

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving common issues encountered during your experiments.

Problem 1: Low to No Conversion of Starting Material

You've set up your reaction, but after several hours or even overnight, TLC or LC-MS analysis shows predominantly unreacted starting material.

Possible Cause 1: Catalyst Inhibition/Deactivation The pyridinic nitrogens on your 2,7-naphthyridine substrate are likely coordinating to the palladium center, effectively shutting down the catalytic cycle.

  • Solution A: Switch to a Bulkier Ligand. If you are using a less sterically demanding ligand (e.g., PPh₃), switch to a bulky biarylphosphine ligand like SPhos or XPhos. The steric shield around the palladium will physically block the substrate's nitrogen atoms from coordinating.

  • Solution B: Increase Catalyst Loading. While not ideal, increasing the catalyst loading from 1-2 mol% to 5-10 mol% can sometimes overcome partial deactivation, providing enough active catalyst to turn over the substrate.

  • Solution C: Use a Precatalyst. Modern precatalysts (e.g., Buchwald G4-palladacycles) are designed for stability and controlled release of the active Pd(0) species, which can minimize the concentration of species susceptible to poisoning.

Possible Cause 2: Ineffective Oxidative Addition The C-X bond (where X is Cl, Br) on your electron-deficient naphthyridine is not being broken in the first step of the catalytic cycle.

  • Solution A: Increase Temperature. Oxidative addition is often the rate-limiting step and is highly temperature-dependent. Ensure your reaction is running at a suitable temperature for the chosen solvent (e.g., 80-110 °C for dioxane or toluene).

  • Solution B: Change the Leaving Group. If you are using a chloro-substituted naphthyridine, its C-Cl bond is very strong. If possible, synthesize the bromo- or iodo-analogue, as the C-Br and C-I bonds are weaker and undergo oxidative addition more readily.

Workflow for Diagnosing Low Conversion

Caption: Decision workflow for troubleshooting low conversion.

Problem 2: Formation of Significant Side Products (e.g., Protodehalogenation)

You observe product formation, but a significant amount of your starting material has been converted into a dehalogenated 2,7-naphthyridine.

Possible Cause: Imbalance in Catalytic Cycle Rates Protodehalogenation (replacement of the halide with a hydrogen atom) often occurs when the transmetalation or reductive elimination steps are slow relative to side reactions involving the organopalladium intermediate. This can be exacerbated by the presence of water or other protic sources.

  • Solution A: Use an Anhydrous, Degassed Solvent. Rigorously dry your solvent and degas it thoroughly with argon or nitrogen before use. Water can hydrolyze the boronic acid/ester (in Suzuki reactions) or participate in other deleterious pathways.

  • Solution B: Choose the Right Base. Ensure your base is completely dry. In some cases, a weaker base may be beneficial. For Suzuki couplings, using an alkoxide base like K₂CO₃ can sometimes be less prone to promoting protodehalogenation than stronger bases.

  • Solution C: Check Boronic Acid/Ester Quality. Boronic acids can degrade over time to form boroxines and other species. Using a high-quality boronic acid or, preferably, a more stable boronic ester (e.g., a pinacol ester) can lead to cleaner reactions.

Problem 3: Reaction Stalls After Partial Conversion

The reaction proceeds initially but stops before the starting material is fully consumed, even after an extended reaction time.

Possible Cause: Catalyst Has a Limited Lifetime The catalyst may be slowly degrading over the course of the reaction. This is common in challenging systems where the catalyst is under thermal and chemical stress.

  • Solution A: Add a Second Charge of Catalyst. If the reaction has stalled, carefully adding a second portion of the catalyst and ligand under an inert atmosphere can sometimes restart the reaction and drive it to completion.

  • Solution B: Lower the Reaction Temperature. While seemingly counterintuitive to the advice for low conversion, a very high temperature can sometimes accelerate catalyst decomposition more than it accelerates the desired reaction. Running the reaction at a slightly lower temperature for a longer period may improve the final yield.

Data Summary Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Substrate Halo-2,7-naphthyridine (I > Br > Cl)Reactivity of C-X bond for oxidative addition.
Coupling Partner Boronic Acid or Pinacol EsterPinacol esters offer greater stability.
Pd Precatalyst SPhos G4 or XPhos G3 (1-3 mol%)Bulky ligands prevent N-coordination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective for transmetalation with minimal side reactions.
Solvent 1,4-Dioxane or Toluene (Anhydrous)Common aprotic solvents, ensure they are degassed.
Temperature 80 - 110 °CBalances reaction rate with catalyst stability.

Table 2: Ligand Selection Guide

LigandKey FeatureBest For...
SPhos / XPhos Bulky, electron-rich biarylphosphineGeneral purpose for difficult Suzuki & Buchwald couplings.
RuPhos Extremely bulky and electron-richVery challenging substrates where poisoning is severe.
Xantphos Wide bite-angleBuchwald-Hartwig aminations, helps promote C-N reductive elimination.
PPh₃ Less bulky, less donatingGenerally not recommended for 2,7-naphthyridines unless substrate is activated.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation.

Objective: To couple a bromo-2,7-naphthyridine with a generic arylboronic acid.

Materials:

  • 4-Bromo-2,7-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos G4 Palladacycle (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 4-bromo-2,7-naphthyridine, arylboronic acid, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the SPhos G4 Palladacycle.

  • Add the anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Optimization Process

Caption: A typical workflow for optimizing a challenging cross-coupling reaction.

References

  • Title: Thematic Issue on Cross-Coupling Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Development of a General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]

  • Title: A Universal System for Suzuki-Miyaura Coupling Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Reducing Byproduct Impurities in Ethyl 2,7-Naphthyridine-3-Carboxylate Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured approach to troubleshooting and optimizing the crystallization of ethyl 2,7-naphthyridine-3-carboxylate to achieve high purity. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This resource offers expert insights and practical protocols to address common challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in ethyl 2,7-naphthyridine-3-carboxylate?

Impurities in ethyl 2,7-naphthyridine-3-carboxylate often originate from the synthetic route. These can include unreacted starting materials, reagents, and byproducts from side reactions.[1] Structurally similar isomers are also a common challenge. For instance, syntheses involving Dieckmann cyclization or related reactions can sometimes yield constitutional isomers of the desired 2,7-naphthyridine core.[2] The specific impurity profile is highly dependent on the synthetic pathway and reaction conditions employed.

Q2: How does the choice of solvent impact the final product's purity?

The selection of a solvent is a critical factor in crystallization as it directly influences the solubility of both the desired product and its impurities.[3] An ideal solvent will dissolve the product completely at an elevated temperature but have low solubility at cooler temperatures, allowing for high recovery. Conversely, impurities should remain highly soluble in the solvent at all temperatures to stay in the mother liquor, or be completely insoluble for removal by hot filtration. The polarity and hydrogen bonding capability of the solvent can significantly alter the crystal habit and even the polymorphic form of the final product.[4]

Q3: What is the effect of the cooling rate on crystal purity?

The cooling rate is a key parameter that governs supersaturation, which in turn dictates the kinetics of nucleation and crystal growth.[5] A rapid cooling rate can lead to the formation of many small crystals, which are more prone to trapping impurities.[6] In contrast, a slower, controlled cooling rate generally promotes the growth of larger, more perfect crystals with higher purity.[7][8] This is because a slower process allows for a state of near-equilibrium to be maintained, giving impurity molecules sufficient time to diffuse away from the growing crystal surface.

Troubleshooting Guide

Issue 1: Isolated Crystals Have an Undesirable Color

Potential Cause: The presence of colored impurities, which are often highly conjugated organic molecules, can lead to off-white, yellow, or brown crystals. These impurities may be byproducts of the synthesis or degradation products.

Troubleshooting Steps:

  • Impurity Identification: The first step is to identify the colored species. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is an effective technique for separating and identifying these impurities.[9] Further characterization can be achieved using hyphenated techniques like LC-MS and LC-NMR.[10][11]

  • Solvent Screening for Recrystallization: A systematic solvent screening should be performed to find a system that effectively separates the product from the colored impurities.

    Table 1: Example of Solvent Screening Data

Solvent SystemSolubility at Boiling (mg/mL)Solubility at 5°C (mg/mL)Purity by HPLC (Area %)
EthanolHighModerate98.5
Ethyl AcetateHighLow99.2
TolueneModerateVery Low99.7
HeptaneLowVery Low-
Ethyl Acetate/Heptane (1:2)ModerateVery Low99.8
  • Activated Carbon Treatment: If solvent screening alone is insufficient, treatment with activated carbon can be an effective method for removing colored impurities.[12][13]

    Protocol for Activated Carbon Treatment:

    • Dissolve the crude ethyl 2,7-naphthyridine-3-carboxylate in a suitable solvent and heat to just below the boiling point.

    • Add a small amount of activated carbon (typically 1-2% by weight of the sample).[14]

    • Stir the mixture for a short period (e.g., 15 minutes).

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

    Caution: Using an excessive amount of activated carbon can lead to a loss of the desired product through adsorption, resulting in a lower yield.[15]

Issue 2: Purity Does Not Improve After Recrystallization

Potential Cause: This issue often arises when an impurity has very similar structural and physical properties to the desired product, leading to co-crystallization. This is particularly common with isomers.

Troubleshooting Workflow:

Diagram 1: Troubleshooting workflow for co-crystallization.

In-depth Strategies:

  • Slower Cooling Rate: Implement a very slow and controlled cooling profile (e.g., 0.1-0.5 °C/minute) to allow for selective crystallization of the desired product.[5]

  • Alternative Solvent Systems: Explore binary or even ternary solvent systems. The complex interactions in mixed solvents can sometimes create a larger solubility difference between the product and a stubborn impurity.

  • Reactive Crystallization: In some cases, an impurity can be selectively reacted to form a more soluble or easily separable derivative.[16][17] This is an advanced technique that requires careful planning and execution.[18][19]

Issue 3: Low Yield After Recrystallization

Potential Cause: A low yield is often a trade-off for high purity, primarily due to the product's residual solubility in the mother liquor.

Strategies for Yield Improvement:

  • Anti-Solvent Addition: The controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) can induce further crystallization and improve the overall yield.[20][21]

    Diagram 2: Anti-solvent crystallization process.

    Protocol for Anti-Solvent Crystallization:

    • Dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature.

    • Slowly add a pre-filtered "anti-solvent" until the solution becomes slightly turbid.

    • If necessary, add a small amount of the "good" solvent back to the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

  • Seeding: Introducing a small quantity of pure seed crystals to a supersaturated solution can control the onset of crystallization and promote the formation of the desired crystal form, which can lead to a better yield.[22]

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Request PDF. (n.d.).
  • RECRYSTALLIS
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15).
  • Tianming Pharmaceutical. (2025, December 26).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Techniques for impurity profiling | Download Scientific Diagram.
  • Google Patents. (n.d.).
  • Xingyuan Industry. (2020, June 13).
  • Atlantis Press. (n.d.).
  • ResearchGate. (2025, October 24). (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals.
  • Homework.Study.com. (n.d.).
  • CrystEngComm (RSC Publishing). (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex.
  • Labster. (n.d.).
  • Scribd. (n.d.).
  • CrystEngComm (RSC Publishing). (n.d.).
  • ResearchGate. (2025, August 7).
  • MDPI. (2022, July 22).
  • RM@Schools. (n.d.).
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Syrris. (2024, October 22).
  • ACS Publications. (2018, May 28). Quantitative Impurity Rejection Analysis for Crystallization | Organic Process Research & Development.
  • ResearchGate. (2025, October 15). (PDF)
  • PSE Community.org. (2025, July 6).
  • ANDRITZ GROUP. (n.d.).
  • ResearchGate. (2025, August 8).
  • ACS Publications. (2009, September 21). Solvent Effect on Pseudopolymorphism of Hemicyclohexylcucurbit[23]uril | Crystal Growth & Design.

  • White Rose eTheses Online. (n.d.).
  • recrystalliz
  • OSTI.GOV. (1980, January 1). Effect of solvent on crystal structure (Journal Article) | ETDEWEB.
  • CORA. (2017, April 10).
  • PMC. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • PMC. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
  • ResearchGate. (2025, October 15). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
  • PMC - NIH. (n.d.).
  • University of Baghdad Digital Repository. (2022, July 18). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties.
  • PMC. (2024, November 7). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo ...
  • THE NAPHTHYRIDINES. (n.d.).
  • MDPI. (n.d.).
  • Crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxyl
  • Amanote Research. (n.d.). (PDF) Studies on Naphthyridines. II. Synthesis of 2, -.
  • MDPI. (2024, December 17).

Sources

resolving side reactions during the hydrolysis of ethyl 2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and modification of 2,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl 2,7-naphthyridine-3-carboxylate and aims to provide in-depth troubleshooting for the critical hydrolysis step to yield 2,7-naphthyridine-3-carboxylic acid. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of this reaction and resolve potential side reactions.

The hydrolysis of the ethyl ester of 2,7-naphthyridine-3-carboxylic acid is a fundamental transformation in the synthesis of many derivatives of this important heterocyclic scaffold. While seemingly straightforward, the presence of the electron-deficient naphthyridine ring system introduces complexities that can lead to undesired side reactions, impacting yield and purity. This guide provides a structured approach to identifying and resolving these issues.

Core Reaction: Saponification

The most common method for the hydrolysis of ethyl 2,7-naphthyridine-3-carboxylate is through saponification, a base-catalyzed hydrolysis.[1][2][3][4][5][6][7][8][9] This process involves the reaction of the ester with a strong base, such as sodium hydroxide or potassium hydroxide, to form the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.[2][4]

Experimental Workflow: Base-Catalyzed Hydrolysis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation Start Dissolve Ethyl 2,7-Naphthyridine-3-carboxylate in a suitable solvent (e.g., EtOH/H2O) Add_Base Add aqueous solution of a strong base (e.g., NaOH, KOH) Start->Add_Base Heat Heat the reaction mixture (e.g., reflux) and monitor by TLC/LC-MS Add_Base->Heat Cool Cool the reaction mixture to room temperature Heat->Cool Acidify Acidify with a suitable acid (e.g., HCl) to precipitate the product Cool->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash the solid with water Filter->Wash Dry Dry the product under vacuum Wash->Dry End Obtain 2,7-Naphthyridine-3-carboxylic acid Dry->End Carboxylic_Acid 2,7-Naphthyridine-3-carboxylic acid Heat High Temperature Carboxylic_Acid->Heat Decarboxylation Loss of CO2 Heat->Decarboxylation Product 2,7-Naphthyridine (decarboxylated product) Decarboxylation->Product

Caption: Potential decarboxylation of 2,7-naphthyridine-3-carboxylic acid.

Troubleshooting Decarboxylation:

Cause Troubleshooting Steps Expected Outcome
High Reaction Temperature Perform the hydrolysis at a lower temperature for a longer duration. Room temperature hydrolysis with a strong base is often feasible.Minimize the thermal energy available for the decarboxylation pathway.
Prolonged Heating Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.Reduce the time the product is exposed to high temperatures.
Harsh pH during Workup During the acidic workup, avoid excessively low pH and high temperatures. Perform the acidification in an ice bath.A milder workup will prevent acid-catalyzed decarboxylation.

Expert Insight: A good starting point to avoid decarboxylation is to attempt the hydrolysis at room temperature with 3-5 equivalents of NaOH in a THF/water mixture for 12-24 hours. This often provides a good balance between reaction rate and minimizing side reactions.

FAQ 3: Ring Opening or Degradation of the Naphthyridine Core

Question: I am observing multiple unidentified byproducts in my crude product, and the overall yield is very low. Could the naphthyridine ring be degrading?

Answer: Yes, the 2,7-naphthyridine ring, being an electron-deficient aromatic system, can be susceptible to nucleophilic attack and degradation under harsh basic conditions, especially at high temperatures. [10][11] Troubleshooting Ring Degradation:

Cause Troubleshooting Steps Expected Outcome
High Concentration of Base Use the minimum effective concentration of the base. A large excess of hydroxide can lead to undesired nucleophilic attack on the ring.Reduce the rate of side reactions involving the naphthyridine core.
High Temperature As with decarboxylation, lower reaction temperatures are recommended.Minimize the energy available for ring-opening pathways.
Alternative Hydrolysis Methods Consider acid-catalyzed hydrolysis as an alternative. Refluxing in a mixture of a strong acid like HCl or H2SO4 with water and a co-solvent can be effective. However, this method also has its own set of potential side reactions.Provide an alternative reaction pathway that may be less prone to ring degradation for your specific substrate.

Acid-Catalyzed Hydrolysis Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation Start Dissolve Ethyl 2,7-Naphthyridine-3-carboxylate in a suitable solvent (e.g., Dioxane/H2O) Add_Acid Add a strong acid (e.g., conc. HCl) Start->Add_Acid Heat Heat the reaction mixture (e.g., reflux) and monitor by TLC/LC-MS Add_Acid->Heat Cool Cool the reaction mixture to room temperature Heat->Cool Neutralize Neutralize with a suitable base (e.g., NaHCO3) to precipitate the product Cool->Neutralize Filter Filter the precipitate Neutralize->Filter Wash Wash the solid with water Filter->Wash Dry Dry the product under vacuum Wash->Dry End Obtain 2,7-Naphthyridine-3-carboxylic acid Dry->End

Caption: General workflow for acid-catalyzed hydrolysis of ethyl 2,7-naphthyridine-3-carboxylate.

Expert Insight: When dealing with sensitive substrates, it is always advisable to perform small-scale test reactions under different conditions (e.g., varying base/acid concentration, temperature, and solvent) to identify the optimal conditions before proceeding to a larger scale.

Summary of Recommended Conditions

Condition Starting Point Troubleshooting Modifications
Base 2-3 eq. NaOH or KOHIncrease to 3-5 eq. for incomplete reaction.
Solvent EtOH/H₂O (1:1)Use THF/H₂O or Dioxane/H₂O for better solubility.
Temperature RefluxReduce to room temperature to avoid decarboxylation/degradation.
Time 2-4 hoursIncrease as needed, monitor by TLC/LC-MS.
Workup Acidify with 1M HCl at RTAcidify in an ice bath to prevent side reactions.

This guide provides a comprehensive overview of the potential challenges during the hydrolysis of ethyl 2,7-naphthyridine-3-carboxylate and offers practical solutions. By understanding the underlying chemistry and systematically troubleshooting the reaction, you can achieve higher yields and purity of your desired 2,7-naphthyridine-3-carboxylic acid. For further assistance, please do not hesitate to contact our technical support team.

References

  • Kowalska, A., et al. (2025). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Wójcicka, A., et al. (2025). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Organic Chemistry Tutor. Available at: [Link]

  • Avetisyan, A. A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo.... PMC. Available at: [Link]

  • Al-Tel, T. H. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Lesher, G. Y., & Gruett, M. D. (n.d.). Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof. Google Patents.
  • Vaia. (n.d.). Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a) ethyl nicotinate and then to (b) nicotinamide. Vaia. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (n.d.). THE NAPHTHYRIDINES. Wiley Online Library. Available at: [Link]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]

  • Pinson, G. P. (n.d.). 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation. Google Patents.
  • Ishikawa, T., et al. (2004). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Pearson+. (n.d.). Predict the products of saponification of the following esters.(a.... Study Prep in Pearson+. Available at: [Link]

  • Pečar, D., & Goršek, A. (n.d.). Saponification Reaction System: a Detailed Mass Transfer Coefficient Determination. ResearchGate. Available at: [Link]

  • Unknown. (2018). HYDROLYSIS REACTIONS. SlidePlayer. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2014). Chemistry Vignettes: Base catalysed ester hydrolysis. YouTube. Available at: [Link]

Sources

Validation & Comparative

LC-MS Validation of Ethyl 2,7-naphthyridine-3-carboxylate: A Comparative Guide on Chromatographic Selectivity and Ionization Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2,7-naphthyridine-3-carboxylate (CAS: 250674-55-6) is a critical building block and intermediate utilized in the synthesis of advanced pharmaceutical active ingredients[1]. The 2,7-naphthyridine core is widely recognized as a "privileged scaffold" in modern drug discovery due to its rigid planar backbone and strategically placed nitrogen atoms, which serve as highly effective hydrogen bond acceptors[2].

However, the analytical validation of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents distinct challenges. The inherent basicity and polarity of the ring nitrogens often lead to poor retention and severe peak tailing on traditional alkyl-based stationary phases. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18 columns against Biphenyl stationary phases for this specific scaffold, detailing the mechanistic causality behind phase selection and providing a self-validating experimental protocol.

Chromatographic Selectivity: C18 vs. Biphenyl Phases

When developing an LC-MS method for basic heterocycles, the default choice for many method developers is a standard C18 column[3]. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. For polar, electron-deficient aromatic systems like the 2,7-naphthyridine core, hydrophobic retention is often insufficient. This results in the analyte eluting too close to the void volume, making it highly susceptible to ion suppression from sample matrix effects. Furthermore, secondary interactions between the basic ring nitrogens and residual silanols on the silica support often cause severe peak tailing.

Conversely, Biphenyl stationary phases offer a multimodal retention mechanism that is vastly superior for this class of compounds. In addition to standard hydrophobic interactions, the biphenyl ligand engages in strong π−π stacking with the aromatic naphthyridine system[4].

Causality in Solvent Selection: To maximize the performance of a Biphenyl column, methanol must be used as the strong organic solvent rather than acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for the π−π active sites on the biphenyl stationary phase, thereby suppressing retention. Methanol, lacking π electrons, enhances the π−π stacking effect between the stationary phase and the naphthyridine core[4]. Additionally, biphenyl phases exhibit a higher degree of hydrogen-bonding capacity compared to C18 phases, providing superior peak shape and resolution for basic compounds that act as hydrogen bond acceptors[3].

LCMS_Workflow Start Sample Prep: 100 ng/mL in MeOH/H2O ColChoice Stationary Phase Selection Start->ColChoice C18 Standard C18 Phase (Hydrophobic Retention) ColChoice->C18 Biphenyl Biphenyl Phase (π-π & Hydrophobic) ColChoice->Biphenyl Result1 Poor Retention, Peak Tailing C18->Result1 Result2 Enhanced Retention, Sharp Peak Shape Biphenyl->Result2 MS ESI+ MS/MS Detection (MRM Mode) Result1->MS Result2->MS

LC-MS/MS method development workflow comparing stationary phase selectivities.

Mass Spectrometry & Ionization Dynamics

For the detection of ethyl 2,7-naphthyridine-3-carboxylate, Electrospray Ionization in positive mode (ESI+) is the optimal choice over Atmospheric Pressure Chemical Ionization (APCI). The two basic nitrogen atoms in the diazanaphthalene ring readily accept protons in the acidic mobile phase (buffered with 0.1% formic acid), forming a highly stable [M+H]+ precursor ion at m/z 203.08.

Upon Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes highly predictable fragmentation. The primary neutral losses involve the cleavage of the ethyl ester moiety at the C3 position. Lower collision energies result in the loss of ethylene (-28 Da) or ethanol (-46 Da). Higher collision energies induce the cleavage of the entire ester group, leaving the bare naphthyridine core, which subsequently undergoes characteristic ring-opening fragmentation, such as the loss of hydrogen cyanide (HCN, -27 Da)[2].

MS_Frag M Ethyl 2,7-naphthyridine-3-carboxylate [M+H]+ m/z 203.08 F1 [M+H - C2H4]+ m/z 175.05 M->F1 - Ethylene (28 Da) F2 [M+H - C2H5OH]+ m/z 157.04 M->F2 - Ethanol (46 Da) F3 Naphthyridine Core [M+H - CO2C2H5]+ m/z 129.04 M->F3 - Ester Radical (73 Da) F4 [Core - HCN]+ m/z 102.03 F3->F4 - HCN (27 Da)

Proposed ESI-MS/MS fragmentation pathway for ethyl 2,7-naphthyridine-3-carboxylate.

Self-Validating Experimental Protocol

To objectively validate this compound, the following protocol establishes a self-validating system where system suitability is directly tied to the asymmetry factor ( As​ ) and retention factor ( k ) of the target analyte.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve the ethyl 2,7-naphthyridine-3-carboxylate reference standard[5] in a 50:50 mixture of MS-grade Methanol and Water to achieve a stock solution of 1 mg/mL. Dilute further with the same diluent to a final working concentration of 100 ng/mL.

  • Chromatographic Setup:

    • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

    • Columns Evaluated:

      • Alternative: Standard C18, 50 x 2.1 mm, 1.7 µm.

      • Target: Biphenyl Phase, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes protonation for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol (Maximizes π−π interactions).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte band)

    • 0.5 - 3.0 min: 5% to 95% B (Linear gradient)

    • 3.0 - 4.0 min: 95% B (Column wash)

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.5 min: 5% B (Re-equilibration)

  • MS/MS Parameters (ESI+ MRM):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • System Suitability Criteria (Self-Validation): The analytical run is considered valid only if the Biphenyl column yields an Asymmetry factor ( As​ ) between 0.9 and 1.2, and a retention factor ( k ) > 2.0, proving that secondary silanol interactions have been successfully mitigated.

Quantitative Data Presentation

The following tables summarize the comparative performance metrics and the optimized mass spectrometry parameters for the validation of ethyl 2,7-naphthyridine-3-carboxylate.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

ParameterStandard C18 PhaseBiphenyl PhasePerformance Shift
Retention Time ( tR​ ) 1.15 min1.85 min+60% (Enhanced π−π retention)
Retention Factor ( k ) 0.922.08Improved matrix separation
Peak Asymmetry ( As​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)Mitigation of silanol interactions
Signal-to-Noise (S/N) 150:1480:1>3x improvement due to peak sharpness

Table 2: Optimized MRM Transitions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment / Neutral Loss
203.08175.052515Quantifier / Loss of Ethylene (-28 Da)
203.08157.042520Qualifier 1 / Loss of Ethanol (-46 Da)
203.08129.042530Qualifier 2 / Loss of Ester Group (-73 Da)

References

  • Benchchem Technical Support Team. "2,7-Naphthyridin-1-amine | 27225-00-9 | Benchchem: The 2,7-Naphthyridine Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry." Benchchem.com.2

  • Cymit Quimica. "CAS 250674-55-6: Ethyl 2,7-naphthyridine-3-carboxylate." Cymitquimica.com. 1

  • EvitaChem. "Buy Dimethyl 5-(chloromethyl)isophthalate (EVT-3391474) | 252210-01-8 - EvitaChem (Catalog listing Ethyl 2,7-naphthyridine-3-carboxylate)." Evitachem.com. 5

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatographyonline.com. 3

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek.com. 4

Sources

Comparative Guide: Ethyl 2,7-Naphthyridine-3-Carboxylate vs. Quinoline Derivatives in Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of medicinal chemistry evolves, the search for novel, highly selective pharmacophores has driven researchers to explore beyond traditional bicyclic systems. While quinoline derivatives have long been a cornerstone of drug discovery—serving as the backbone for antimalarials, broad-spectrum kinase inhibitors, and topoisomerase poisons—the emergence of the 2,7-naphthyridine scaffold offers a compelling alternative. Specifically, ethyl 2,7-naphthyridine-3-carboxylate and its downstream derivatives provide unique electrostatic profiles and precise hydrogen-bonding vectors that fundamentally alter target binding dynamics[1].

This guide provides an in-depth, objective comparison of these two privileged scaffolds, analyzing their mechanistic binding profiles across diverse therapeutic targets, and detailing self-validating experimental workflows for robust hit-to-lead optimization.

Structural and Mechanistic Binding Profiles

The fundamental difference between quinoline (1-azanaphthalene) and 2,7-naphthyridine (2,7-diazanaphthalene) lies in the incorporation of a second nitrogen atom in the fused aromatic ring system. This single atomic substitution profoundly shifts the molecule's dipole moment, lowers its lipophilicity (LogP), and alters its electrostatic potential map. Furthermore, the presence of the ethyl 3-carboxylate moiety on the 2,7-naphthyridine core acts as a critical steric tunable vector and a potent hydrogen-bond acceptor[1].

Topoisomerase IV and DNA Gyrase Inhibition

Quinolines (specifically fluoroquinolones) are classic DNA gyrase poisons that trap the enzyme-DNA cleavage complex[2]. However, widespread resistance necessitates new chemotypes. Derivatives synthesized from ethyl 2,7-naphthyridine-3-carboxylate have demonstrated potent, selective antimicrobial activity.

Causality in Binding: Molecular dynamics (MM/GBSA) simulations reveal that the extra nitrogen in the 2,7-naphthyridine core, combined with the 3-position substituents, enhances Coulombic interactions within the highly electronegative phosphate backbone of the DNA-gyrase complex[3]. This electrostatic complementarity allows specific 2,7-naphthyridine derivatives to achieve a Minimum Inhibitory Concentration (MIC) of 8 mg/L against Staphylococcus aureus, outperforming many traditional quinoline-based libraries in biofilm eradication[3].

Kinase Targeting: Broad-Spectrum vs. High Selectivity

Quinoline derivatives are notorious for their promiscuous binding across the kinome, frequently targeting Epidermal Growth Factor Receptor (EGFR) and Ataxia Telangiectasia Mutated (ATM) kinases, which can lead to off-target toxicity[4].

Conversely, the 2,7-naphthyridine scaffold has been identified as a highly selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) , an oncogenic kinase[5]. Causality in Binding: The spatial geometry of the 2,7-nitrogen atoms perfectly aligns with the hydrogen-bond donors in the MASTL ATP-binding cleft. By selectively inhibiting MASTL, these compounds rescue the tumor-suppressive PP2A-B55 complex and induce mitotic catastrophe in breast cancer cells, demonstrating a level of target specificity rarely achieved by simple quinoline derivatives[5].

Antiviral Efficacy: HIV-1 RT and SARS-CoV-2

In the realm of antiviral therapeutics, naphthyridines consistently exhibit superior binding thermodynamics compared to quinolines. Against HIV-1 Reverse Transcriptase (RT), novel naphthyridine cores demonstrate IC50 values lower than established non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz[6]. Similarly, against the SARS-CoV-2 Nsp16-Nsp10 complex, naphthyridine derivatives exhibit binding affinities that surpass the co-crystal bound ligand s-adenosylmethionine (SAM)[7].

TargetPathways Root Privileged Heterocyclic Scaffolds Naph Ethyl 2,7-naphthyridine- 3-carboxylate Derivatives Root->Naph Quin Quinoline Derivatives Root->Quin Gyrase DNA Gyrase / Topo IV (Antibacterial) Naph->Gyrase Enhanced Electrostatics MASTL MASTL Kinase (Anticancer) Naph->MASTL Selective PP2A Rescue Viral HIV-1 RT / Nsp16-Nsp10 (Antiviral) Naph->Viral Superior H-Bonding Quin->Gyrase Classic Topo II Poisoning Quin->Viral Broad Pocket Binding

Fig 1. Divergent and convergent target binding pathways of 2,7-naphthyridine and quinoline scaffolds.

Quantitative Target Binding Comparison

The following table synthesizes experimental data from recent literature, highlighting the performance differences between the two scaffolds across various targets.

Therapeutic TargetCompound ClassBinding Metric / AffinityKey Interaction NotesReference
DNA Gyrase (S. aureus) 2,7-Naphthyridine derivative (10j)MIC = 8 mg/LStrong Coulombic interactions & halogen bonding in the DNA-gyrase complex.[3]
DNA Gyrase (S. aureus) Fluoroquinolones (Quinoline-based)MIC = 0.5 - 32 mg/LClassic water-metal ion bridge; high resistance rates observed.[3]
MASTL Kinase 2,7-Naphthyridine compoundsHigh Selectivity (Low nM)Induces mitotic catastrophe; minimal off-target kinome binding.[5]
EGFR / ATM Kinase Quinoline derivativesIC50 = Low µMBroad-spectrum binding; interacts heavily with TRP and LYS residues.[4]
HIV-1 RT 1,6/1,7/2,7-NaphthyridinesIC50 = 0.175 - 0.634 µMExceeds efavirenz potency; optimal fit in NNRTI pocket.[6]
SARS-CoV-2 Nsp16-Nsp10 Naphthyridine & QuinolineHigh Docking ScoresNaphthyridines show higher affinity than the native SAM ligand.[7]

Self-Validating Experimental Methodologies

To objectively evaluate the binding superiority of ethyl 2,7-naphthyridine-3-carboxylate derivatives over quinolines, researchers must utilize orthogonal, self-validating assays. Relying solely on endpoint IC50 values is insufficient; understanding the kinetic residence time ( 1/Koff​ ) is critical for predicting in vivo efficacy.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR is chosen over Isothermal Titration Calorimetry (ITC) because it decouples the binding affinity ( Kd​ ) into association ( Kon​ ) and dissociation ( Koff​ ) rates. The extra nitrogen in the naphthyridine core often slows the Koff​ rate due to deeper water-network integration.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., purified MASTL kinase or DNA Gyrase subunit) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to avoid mass transport limitations.

  • Analyte Preparation: Dissolve the ethyl 2,7-naphthyridine-3-carboxylate derivative and the comparator quinoline in DMSO, then dilute in running buffer (e.g., HBS-EP+ with 1% DMSO) to a concentration series (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Kinetic Titration: Inject the analytes at a high flow rate (30 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Self-Validation Step: Inject a known, well-characterized reference standard (e.g., Nalidixic acid for Gyrase, or Efavirenz for HIV-1 RT) at the beginning and end of the run. If the reference standard's Kd​ deviates by >15% from literature values, the chip surface has degraded, and the run must be invalidated.

Protocol B: Broth Microdilution for Phenotypic Validation

Rationale: Target binding in vitro must translate to cellular efficacy. This protocol ensures the compound can penetrate the bacterial cell wall or cancer cell membrane.

  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) in Mueller-Hinton broth to a McFarland standard of 0.5 ( 1.5×108 CFU/mL).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the naphthyridine and quinoline compounds (ranging from 64 mg/L to 0.125 mg/L).

  • Incubation & Readout: Add the bacterial suspension, incubate at 37°C for 18-24 hours, and determine the MIC visually or via resazurin dye reduction.

  • Self-Validation Step: Every plate must contain three controls: a media-only well (sterility control), a bacteria-only well (growth control), and a Ciprofloxacin-treated well (positive control). The assay is only valid if Ciprofloxacin yields its established MIC (0.12–0.5 mg/L).

Workflow Syn Ligand Synthesis & Characterization SPR SPR Binding Kinetics (Kd, Kon, Koff) Syn->SPR Cell Phenotypic Screening (MIC / IC50) Syn->Cell Val Orthogonal Validation (Internal Reference Controls) SPR->Val Kinetic Data Cell->Val Efficacy Data Out Lead Candidate Selection Val->Out Correlated Validation

Fig 2. Self-validating workflow correlating SPR binding kinetics, phenotypic data, and internal controls.

Conclusion

While quinoline remains a highly versatile and historically significant scaffold, the ethyl 2,7-naphthyridine-3-carboxylate core represents a sophisticated evolution in medicinal chemistry. By introducing a second nitrogen atom and a tunable ester vector, drug developers can achieve superior electrostatic complementarity, slower dissociation rates, and heightened target selectivity—particularly against complex targets like DNA gyrase[3], MASTL kinase[5], and viral reverse transcriptases[6]. Transitioning from quinolines to 2,7-naphthyridines offers a viable strategy to overcome existing drug resistance and mitigate off-target kinome toxicity.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.[Link]

  • Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. PubMed / NIH.[Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC / NIH.[Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PMC / NIH.[Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents. PMC / NIH.[Link]

Sources

Benchmarking Green Chemistry Synthesis Methods for Ethyl 2,7-Naphthyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 2,7-naphthyridine-3-carboxylate (CAS: 250674-55-6)

Executive Summary & Mechanistic Rationale

The 2,7-naphthyridine core is a privileged bicyclic scaffold widely recognized for its broad-spectrum biological activities, including antitumor, antimicrobial, and analgesic properties . As a Senior Application Scientist, I frequently encounter the bottleneck of synthesizing functionalized derivatives like ethyl 2,7-naphthyridine-3-carboxylate at scale. Historically, assembling this scaffold required harsh cyclocondensation reactions in toxic solvents (e.g., DMF, toluene), resulting in unacceptably high Environmental Factors (E-factors) and complex purification pipelines.

To align with modern sustainable pharmaceutical manufacturing, we must transition to green chemistry methodologies. This guide objectively benchmarks three field-proven green synthesis routes—Mechanochemical Ball-Milling (MBM) , Aqueous "On-Water" Suspension (AMCR) , and Microwave-Assisted Solvent-Free Synthesis (MW-SFS) . By analyzing the causality behind these experimental choices, we provide a self-validating framework for selecting the optimal route based on your laboratory's scalability and energy requirements.

Workflow Visualization: Green Synthesis Pathways

G Substrate Precursors (Pyridine-4-carbaldehyde deriv. + Ethyl 2-oxoacetate) MW Microwave (Solvent-Free) Substrate->MW Water On-Water (Aqueous Suspension) Substrate->Water Mech Mechanochemical (Ball-Milling) Substrate->Mech Product Ethyl 2,7-naphthyridine-3-carboxylate (CAS: 250674-55-6) MW->Product 150°C, 5 min E-factor: 1.2 Water->Product 80°C, 4 hr E-factor: 2.5 Mech->Product RT, 30 min E-factor: 0.8

Comparative green synthesis workflows for ethyl 2,7-naphthyridine-3-carboxylate.

Benchmarking Quantitative Data

The following table summarizes the experimental performance of the three green methodologies against the traditional solvent-based approach. Data is normalized for a 10 mmol scale synthesis.

Synthesis MethodYield (%)Reaction TimeE-FactorEnergy InputScalability Potential
Mechanochemical (MBM) 92%30 min0.8LowHigh (kg continuous scale)
On-Water (AMCR) 85%4 hours2.5MediumHigh (Pilot batch scale)
Microwave (MW-SFS) 89%5 min1.2HighLow (g scale limit)
Traditional (DMF Reflux)65%12 hours>25.0Very HighMedium

Step-by-Step Experimental Protocols & Causality

Every protocol below is designed as a self-validating system . This means the reaction provides physical or chemical feedback at critical junctures, allowing the chemist to confirm success before proceeding to the next step, thereby preventing downstream yield loss.

Protocol A: Mechanochemical Ball-Milling (MBM)

Best for: High-yield, continuous manufacturing with minimal energy input.

  • Step 1: Reagent Loading. Add 10 mmol of the pyridine precursor and 10.5 mmol of ethyl 2-oxoacetate into a 50 mL zirconium oxide ( ZrO2​ ) milling jar containing two 10 mm ZrO2​ balls.

    • Causality: ZrO2​ is selected for its high density and chemical inertness. It ensures maximum kinetic energy transfer directly to the crystal lattices of the reactants without introducing metallic contamination. This localized physical disruption lowers the activation energy for cyclocondensation, entirely bypassing bulk solvent heating.

  • Step 2: Milling & Self-Validation. Mill at 30 Hz for 30 minutes.

    • Validation Checkpoint: Pause at 15 minutes. The mixture must transition from a dry powder to a sticky, deep-orange paste. This phase change confirms the formation of the intermediate imine. If the powder remains dry, ambient humidity is too low; add 10 μL of water as a Liquid-Assisted Grinding (LAG) agent.

  • Step 3: Green Workup. Extract the paste with 10 mL of warm ethyl acetate and filter.

    • Causality: Ethyl acetate is a Class 3 (low toxicity) green solvent that selectively dissolves the ester product while leaving unreacted polar impurities and degradation products in the filter cake.

Protocol B: Aqueous "On-Water" Suspension (AMCR)

Best for: Pilot-scale batch synthesis utilizing standard reactor equipment .

  • Step 1: Dispersion. Suspend the precursors (10 mmol each) in 20 mL of deionized water.

    • Causality: Water acts as a catalyst rather than a mere spectator. Because the precursors are hydrophobic, vigorous stirring creates a high-surface-area emulsion. The hydrogen-bonding network at the organic-water interface stabilizes the transition state of the condensation, accelerating the reaction rate compared to homogeneous organic solutions.

  • Step 2: Heating & Self-Validation. Heat the suspension at 80°C for 4 hours under vigorous stirring (800 rpm).

    • Validation Checkpoint: The reaction is complete when the suspended solids coalesce into a distinct, dense organic oil at the bottom of the flask, indicating full conversion to the hydrophobic ethyl 2,7-naphthyridine-3-carboxylate.

  • Step 3: Isolation. Cool the mixture to 4°C to induce crystallization. Filter the precipitate and wash with cold water.

    • Causality: Cooling forces the product to crystallize out of the aqueous phase, allowing for solvent-free isolation via simple vacuum filtration. This eliminates the need for energy-intensive solvent evaporation, keeping the E-factor low.

Protocol C: Microwave-Assisted Solvent-Free Synthesis (MW-SFS)

Best for: Rapid library generation and discovery chemistry.

  • Step 1: Preparation. Grind the precursors in an agate mortar for 2 minutes and transfer to a microwave-safe quartz vessel.

  • Step 2: Irradiation. Apply 300 W microwave irradiation for 5 minutes.

    • Causality: Microwave dielectric heating directly excites the polar bonds of the precursors. This provides rapid, volumetric heating from the inside out, overcoming the activation barrier in minutes rather than hours.

  • Step 3: Purification & Self-Validation. Recrystallize the resulting solid from a minimal amount of ethanol.

    • Validation Checkpoint: Before recrystallization, perform a rapid melting point test. The crude solid must exhibit a sharp melting point onset (approx. 108°C) . A broad melting range (>4°C variance) indicates incomplete cyclization, requiring an additional 2 minutes of irradiation.

Analytical Validation Workflow

To ensure the integrity of the final product, a robust analytical pipeline is required. The following logical workflow guarantees that only high-purity ethyl 2,7-naphthyridine-3-carboxylate is released for downstream drug development.

Analytical Crude Crude Reaction Mixture TLC In-Process TLC (UV 254 nm) Crude->TLC Real-time monitoring Filter Green Purification (Aqueous Wash/Filtration) TLC->Filter Conversion > 95% NMR 1H & 13C NMR (Structural Confirmation) Filter->NMR HPLC HPLC-UV (Purity > 98%) Filter->HPLC Release Batch Release: Ethyl 2,7-naphthyridine-3-carboxylate NMR->Release Scaffold verified HPLC->Release Purity verified

Self-validating analytical workflow for batch release of the synthesized naphthyridine.

Conclusion & Recommendations

For laboratories looking to synthesize ethyl 2,7-naphthyridine-3-carboxylate, abandoning traditional DMF-reflux methods is both ecologically and economically necessary.

  • If your facility is synthesizing this compound for high-throughput screening , the Microwave-Assisted (MW-SFS) method offers unparalleled speed.

  • For pilot-scale manufacturing , the "On-Water" (AMCR) method seamlessly integrates into standard jacketed reactors.

  • However, for the ultimate balance of yield, scalability, and near-zero waste , the Mechanochemical (MBM) approach is the superior benchmarking standard, boasting an E-factor of just 0.8.

References

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.[Link]

  • Yaqub, M., et al. (2020). Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines. RSC Advances.[Link]

Safety Operating Guide

Ethyl 2,7-naphthyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol & Disposal Guide: Ethyl 2,7-naphthyridine-3-carboxylate

Introduction & Chemical Profiling

Ethyl 2,7-naphthyridine-3-carboxylate is a specialized N-heterocyclic building block frequently utilized in drug discovery and synthetic chemistry[1]. Because it contains a fused bicyclic nitrogen heterocycle, its physicochemical properties dictate highly specific handling and waste management protocols. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses acute environmental and human health risks[2].

Quantitative Hazard & Physicochemical Data

Causality Check: Understanding the physical state and hazard class is the foundational step in a self-validating safety system. By recognizing the compound as a fine particulate, we can accurately predict inhalation risks and implement the correct engineering controls before a container is ever opened[3].

PropertyValue / DescriptionOperational Implication
Chemical Name Ethyl 2,7-naphthyridine-3-carboxylateN-heterocyclic ester; requires high-temp incineration for complete destruction.
CAS Number 250674-55-6Unique identifier required for accurate inventory and EPA tracking[1].
Molecular Formula C11H10N2O2Non-halogenated; generates nitrogen oxides (NOx) upon combustion.
Physical State Solid / Crystalline powderHigh risk of aerosolization; must be handled away from laboratory drafts.
Hazard Classification Acute Tox. 4 (Oral)Harmful if swallowed; mandates strict personal hygiene and surface decontamination.

Operational Safety & Handling Protocol

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must integrate the handling of this compound into their written Chemical Hygiene Plan (CHP)[3].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: This ensures that any aerosolized crystalline dust is captured by HEPA filters or exhausted safely, keeping worker exposure strictly below OSHA Permissible Exposure Limits (PELs)[4].

  • Personal Protective Equipment (PPE): Don nitrile gloves, a standard lab coat, and chemical splash goggles.

    • Causality: Naphthyridine derivatives can act as skin and eye irritants. Nitrile provides a proven, effective barrier against fine organic powders and prevents dermal absorption.

  • Manipulation & Transfer: Use anti-static spatulas when weighing the powder.

    • Causality: Static charge can cause fine powders to disperse erratically into the breathing zone or cross-contaminate the analytical balance, compromising both safety and experimental integrity.

  • Medical Surveillance: If an employee develops symptoms of exposure (e.g., unexplained respiratory irritation or skin sensitization), they must immediately be provided an opportunity for a medical examination.

    • Causality: This is a mandatory self-validating safety net required by OSHA 29 CFR 1910.1450 to catch and mitigate exposure breaches early[4].

Waste Segregation & Disposal Workflow

Under EPA RCRA regulations (40 CFR Part 262), this chemical must be managed meticulously from "cradle-to-grave"[2]. Because it is an organic compound containing nitrogen but no halogens, it falls under specific waste streams.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all unreacted Ethyl 2,7-naphthyridine-3-carboxylate and contaminated consumables (e.g., weigh boats, pipette tips) in a designated "Non-Halogenated Organic Waste" container.

    • Causality: Mixing with halogenated waste unnecessarily increases disposal costs and complicates the incineration process. Mixing with strong oxidizers can cause dangerous exothermic reactions[5].

  • Container Management: Ensure the waste container is chemically compatible (e.g., HDPE plastic) and kept tightly sealed unless actively adding waste.

    • Causality: Open containers violate RCRA regulations and drastically increase the risk of fugitive toxic emissions in the laboratory[5].

  • EPA/RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Causality: The label must clearly state "Hazardous Waste," list the chemical constituents (Ethyl 2,7-naphthyridine-3-carboxylate), and display the accumulation start date to ensure regulatory timelines are tracked accurately[2].

  • Satellite Accumulation & Transfer: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Once full, transfer it to the central waste accumulation area within 3 days. Small Quantity Generators (SQGs) must dispose of the waste via a licensed vendor within 180 days[5].

  • Final Destruction: The preferred disposal method is high-temperature incineration at an EPA-permitted facility.

    • Causality: Incineration equipped with NOx scrubbers effectively destroys the N-heterocyclic ring without releasing toxic nitrogen oxides into the atmosphere, ensuring environmental protection.

Emergency Spill Response Protocol

A robust safety protocol requires preparing for containment failure.

  • Isolate the Area: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress Dust: Lightly mist the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to prevent aerosolization. Do not dry sweep.

  • Mechanically Collect: Use a dedicated spill kit scoop to collect the dampened powder. Place it into a hazardous waste bag.

  • Decontaminate: Wash the spill surface with soap and water, collecting all wash liquid as hazardous waste.

Process Visualization: Disposal Workflow

DisposalWorkflow Gen 1. Waste Generation (Ethyl 2,7-naphthyridine-3-carboxylate) Seg 2. Segregation (Non-Halogenated Organic Waste) Gen->Seg Lab 3. RCRA Labeling (Mark 'Hazardous Waste' & Date) Seg->Lab Acc 4. Satellite Accumulation (Max 180 Days for SQG) Lab->Acc Disp 5. Final Disposal (High-Temp Incineration with NOx Scrubbers) Acc->Disp

Caption: Step-by-step RCRA-compliant disposal workflow for N-heterocyclic organic waste.

References

  • Buy 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone (EVT-3391479) - EvitaChem (Source for CAS 250674-55-6 & Inventory Data)
  • Safety Data Sheet - Cayman Chemical (Source for Naphthyridine Derivative Handling & Hazards)
  • eTool : Hospitals - Laboratory - OSHA Laboratory Standard (Source for 29 CFR 1910.1450 Compliance)
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf (Source for Medical Surveillance & Exposure Limits)
  • Hazardous Waste Management for School Laboratories (Source for RCRA Segregation & Accumulation Limits)
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA (Source for 40 CFR Part 262 & Subpart K Labeling)

Sources

Personal protective equipment for handling Ethyl 2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Ethyl 2,7-naphthyridine-3-carboxylate

This guide provides essential safety protocols and operational directives for the handling of Ethyl 2,7-naphthyridine-3-carboxylate. As a novel heterocyclic compound, its toxicological properties are not fully characterized. Therefore, a proactive and rigorous approach to safety is paramount. The procedures outlined below are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel through a combination of engineering controls, personal protective equipment (PPE), and meticulous operational planning.

Guiding Principle: Proactive Hazard Mitigation

The foundational principle for handling Ethyl 2,7-naphthyridine-3-carboxylate, or any research chemical with incomplete hazard data, is to treat it as potentially hazardous. This approach is mandated by occupational safety standards and is a cornerstone of a robust laboratory safety culture.[1][2][3] All handling procedures must be predicated on the assumption of potential toxicity, including skin, eye, and respiratory irritation, as well as possible sensitization and unknown systemic effects. This assumption is informed by data from structurally related naphthyridine compounds which exhibit a range of hazards.[4][5]

Hazard Identification & Risk Assessment

A formal risk assessment must be conducted before any new procedure involving this compound.[6] While no specific Safety Data Sheet (SDS) for Ethyl 2,7-naphthyridine-3-carboxylate (CAS No. 126464-15-9) is broadly available, analysis of analogous structures provides a basis for anticipating potential hazards.

Anticipated Hazards Based on Analogous Compounds:

  • Skin Irritation & Sensitization: May cause skin irritation or an allergic skin reaction upon contact.[4][5][7][8]

  • Eye Irritation: Likely to cause serious eye irritation.[5][9]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[5][8]

  • Acute Toxicity: May be harmful if swallowed.[5][9]

  • Aquatic Toxicity: Related compounds are toxic to aquatic life with long-lasting effects.[4]

All personnel must read and understand the available safety information for related compounds before commencing work. The development of a written Chemical Hygiene Plan (CHP) is required by OSHA for all laboratories handling hazardous chemicals.[3][10]

Mandatory Engineering & Administrative Controls

PPE is the final line of defense. The primary methods for protection involve robust engineering and administrative controls.

  • Primary Engineering Control: All manipulations of Ethyl 2,7-naphthyridine-3-carboxylate, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[3] This is critical to prevent the inhalation of airborne particulates.

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure or powder containment hood is recommended to minimize dispersal.

  • Restricted Access: The area where the compound is handled should be clearly demarcated, and access should be restricted to trained personnel only.

  • Hygiene Practices: Never eat, drink, chew gum, or apply cosmetics in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][11]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory. The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[1][2][12]

PPE Selection Summary
Task / OperationMinimum Required PPE
Storage & Transport Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves
Weighing & Aliquoting (Solid) Long-sleeved Lab Coat, Chemical Splash Goggles, Nitrile Gloves (double-gloving recommended)
Solution Preparation & Transfers Long-sleeved Lab Coat, Chemical Splash Goggles, Face Shield (if splash potential is high), Nitrile Gloves
Reaction Work-up & Purification Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves
Spill Cleanup As above, with potential need for respiratory protection depending on spill size and location.
Detailed PPE Specifications:
  • Hand Protection: Chemical-resistant nitrile gloves are required. Do not use latex gloves, which offer poor protection against many organic chemicals. Always inspect gloves for tears or punctures before use.[11] Employ proper glove removal techniques to avoid contaminating your skin.[7] For tasks with a higher risk of exposure, consider double-gloving.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[12] When handling liquids that could splash or when working with larger quantities of powder, upgrade to chemical splash goggles.[12] For significant splash hazards, a face shield must be worn in addition to goggles.[12]

  • Body Protection: A long-sleeved, flame-resistant lab coat is the minimum requirement.[12] Ensure the coat is fully buttoned. For procedures involving larger volumes or a high risk of splashing, supplement the lab coat with a chemically resistant apron.

  • Footwear: Fully enclosed, non-perforated shoes are mandatory in the laboratory at all times.[11]

Procedural Plans: Handling, Spill Control, and Disposal

Workflow for Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination. The following workflow should be adopted as a standard operating procedure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 Secure Fit don3 3. Gloves don2->don3 Pull cuffs over lab coat sleeves doff1 1. Gloves (Peel off) doff2 2. Lab Coat (Roll inside-out) doff1->doff2 Avoid touching outer surface doff3 3. Goggles / Face Shield doff2->doff3 Handle by clean interior doff4 4. Wash Hands doff3->doff4 Clean last

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedure: Handling Solid Compound
  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) and place it inside the chemical fume hood before retrieving the compound.

  • Attire: Don all required PPE as specified in the table above.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or vial. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the vessel is capped or covered during dissolution if agitation is required.

  • Cleanup: Clean the spatula and work surface inside the fume hood with a damp cloth or towel to remove any residual powder. Dispose of the cleaning material as hazardous waste.

  • Doffing: Remove PPE according to the prescribed doffing procedure.

Emergency Plan: Spill Control
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Isolate: Prevent the spill from spreading. Use a chemical spill kit with appropriate absorbent material. Do not use combustible materials like paper towels to clean up spills of unknown reactive compounds.

  • Protect: Don appropriate PPE, including double gloves, goggles, and a lab coat, before approaching the spill.

  • Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Working from the outside in, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the Laboratory Supervisor and the Environmental Health & Safety (EHS) office.

Disposal Plan

All materials contaminated with Ethyl 2,7-naphthyridine-3-carboxylate are to be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and other solid materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount into the sewer system.[4][5][7]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Disposal must be conducted through your institution's licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[9][13]

References

  • Safety Data Sheet for Ethyl 7-Chloro-1-(2,4-difluorophenyl)
  • Safety Data Sheet for 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-. Thermo Fisher Scientific.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Safety Data Sheet for Acryl resin LR white. Sigma-Aldrich.
  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety.
  • Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. (URL: [Link])

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). (URL: [Link])

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA).
  • Safety Data Sheet for Certified reference material NMIJ CRM 3404-d Oxygen. National Institute of Advanced Industrial Science and Technology (AIST).
  • Safety Data Sheet for 1,7-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester. Aaronchem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. (URL: [Link])

  • Safety Data Sheets for Hazardous Chemicals Information Sheet. Health and Safety Authority. (URL: [Link])

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA).
  • Safety Data Sheet for a self-reactive chemical. Sigma-Aldrich.
  • Compilation of safety data sheets. European Chemicals Agency (ECHA).
  • Safety Data Sheet for Hydrazine Monohydr
  • Guidance for identification and naming of substances under REACH. European Chemicals Agency (ECHA).
  • Safety Data Sheet for Starch solution(1.0w/v%). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for Pirmenol mono HCl salt. Schem.jp.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Safety D
  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,7-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 2,7-naphthyridine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.